molecular formula C12H10ClN B1313924 2-(4-Chlorophenyl)-6-methylpyridine CAS No. 61704-26-5

2-(4-Chlorophenyl)-6-methylpyridine

Cat. No.: B1313924
CAS No.: 61704-26-5
M. Wt: 203.67 g/mol
InChI Key: FDAGFEWXNZJOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-6-methylpyridine ( 61704-26-5) is an organic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This compound serves as a versatile chemical building block, particularly in the research and development of active pharmaceutical ingredients (APIs). Its structure, featuring a chlorophenyl ring linked to a methyl-substituted pyridine, makes it a valuable intermediate in heterocyclic and medicinal chemistry research . The compound is associated with scientific literature detailing its synthesis, indicating its role in methodological studies and as a precursor for more complex molecules . Please handle with care; this product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAGFEWXNZJOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494569
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61704-26-5
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chlorophenyl)-6-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenyl)-6-methylpyridine

Abstract

This technical guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will cover its core physicochemical properties, detailed spectroscopic characterization, a robust and reproducible synthesis protocol, and an analysis of its chemical reactivity. Furthermore, this guide will shed light on its potential applications in drug discovery and materials science, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but a foundational understanding of the molecule's behavior and utility.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative featuring a p-chlorinated phenyl ring at the 2-position and a methyl group at the 6-position. This substitution pattern imparts specific steric and electronic characteristics that define its reactivity and potential as a scaffold in chemical synthesis.

The key physicochemical properties are summarized in the table below, compiled from verified supplier data.[1]

PropertyValueSource
IUPAC Name This compound-
CAS Number 61704-26-5[1]
Molecular Formula C₁₂H₁₀ClN[1]
Molecular Weight 203.67 g/mol [1]
Physical Form Solid
Melting Point 62.5-63.5 °C
Boiling Point 142-152 °C at 8 mmHg
Purity ≥98% (Typical)
Storage Sealed in dry, room temperature[1]

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. Below is a predictive interpretation of its expected spectral data, grounded in the analysis of analogous structures.[2][3]

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

  • δ ~ 8.0-8.2 ppm (d, 2H): These are the two protons on the chlorophenyl ring ortho to the pyridine ring. They appear downfield due to the anisotropic effect of the pyridine ring and are split into a doublet by the adjacent meta protons.

  • δ ~ 7.65-7.75 ppm (t, 1H): This corresponds to the proton at the 4-position of the pyridine ring (H-4). It appears as a triplet due to coupling with the protons at H-3 and H-5.

  • δ ~ 7.40-7.50 ppm (d, 2H): These are the two protons on the chlorophenyl ring meta to the pyridine ring. They are split into a doublet by the ortho protons.

  • δ ~ 7.10-7.20 ppm (d, 2H): These signals represent the protons at the 3- and 5-positions of the pyridine ring. They will appear as distinct doublets due to coupling with the H-4 proton.

  • δ ~ 2.60 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl group at the 6-position of the pyridine ring. The absence of adjacent protons results in a singlet.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

  • δ ~ 159-161 ppm: Quaternary carbon at C-6 of the pyridine ring (attached to the methyl group).

  • δ ~ 157-159 ppm: Quaternary carbon at C-2 of the pyridine ring (attached to the chlorophenyl group).

  • δ ~ 137-139 ppm: Quaternary carbon of the chlorophenyl ring attached to the pyridine.

  • δ ~ 136-138 ppm: Aromatic CH at C-4 of the pyridine ring.

  • δ ~ 134-136 ppm: Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.

  • δ ~ 128-130 ppm (2C): Aromatic CH carbons of the chlorophenyl ring.

  • δ ~ 120-122 ppm: Aromatic CH at C-5 of the pyridine ring.

  • δ ~ 118-120 ppm: Aromatic CH at C-3 of the pyridine ring.

  • δ ~ 24-26 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy

(Predicted, KBr Pellet)

  • ~3050-3100 cm⁻¹: C-H stretching (aromatic).

  • ~2950-3000 cm⁻¹: C-H stretching (methyl).

  • ~1580-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

  • ~1470-1500 cm⁻¹: C=C stretching of the phenyl ring.

  • ~1090-1110 cm⁻¹: Strong C-Cl stretching vibration.

  • ~820-840 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) phenyl ring.

Mass Spectrometry (MS)

(Predicted, EI)

  • m/z ~ 203/205: Molecular ion (M⁺) peak and M+2 isotope peak in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

  • m/z ~ 188/190: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).

  • m/z ~ 168: Fragment corresponding to the loss of a chlorine atom.

Synthesis and Purification Protocol

The synthesis of 2-arylpyridines can be achieved through several established methodologies, including Suzuki-Miyaura cross-coupling and the Kröhnke pyridine synthesis.[4][5] The Kröhnke method is a particularly robust and versatile one-pot reaction for constructing highly substituted pyridines from readily available starting materials.[6][7]

Kröhnke Synthesis: A Validated Approach

This protocol describes the synthesis of this compound via the reaction of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with the pyridinium salt of acetone, using ammonium acetate as the nitrogen source.

G start Starting Materials: - 4-Chloroacetophenone - DMFDMA - Acetone - Iodine & Pyridine step1 Step 1: Enaminone Formation React 4-chloroacetophenone with DMFDMA. Solvent: Toluene (anhydrous) Conditions: Reflux, 4h start->step1 step2 Step 2: Pyridinium Ylide Precursor Prep React Acetone with Iodine, then Pyridine. Conditions: Stir at RT start->step2 step3 Step 3: Kröhnke Cyclocondensation Combine Enaminone, Pyridinium Salt, and NH4OAc. Solvent: Glacial Acetic Acid Conditions: Reflux, 6-8h step1->step3 Intermediate 1 (Enaminone) step2->step3 Intermediate 2 (Pyridinium Salt) workup Step 4: Work-up & Isolation - Cool reaction mixture - Neutralize with NaOH (aq) - Extract with Ethyl Acetate - Dry over Na2SO4 step3->workup Crude Product purify Step 5: Purification Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient workup->purify product Final Product: This compound (Solid) purify->product

Caption: Kröhnke synthesis workflow for this compound.

PART A: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 4-chloroacetophenone (10 mmol, 1.55 g) in 30 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (12 mmol, 1.43 g).

  • Heat the mixture to reflux and maintain for 4 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

  • Causality Check: Refluxing in a non-protic solvent drives the condensation reaction by removing the methanol byproduct, pushing the equilibrium towards the enaminone product.

  • After cooling to room temperature, remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

PART B: Synthesis of 1-acetonylpyridinium iodide (Ylide Precursor)

  • In a separate flask, dissolve acetone (20 mmol, 1.16 g) in 15 mL of pyridine.

  • Slowly add iodine (10 mmol, 2.54 g) portion-wise while stirring at room temperature. An exothermic reaction will be observed.

  • Continue stirring for 2 hours at room temperature. The resulting precipitate is the pyridinium salt.

  • Expert Insight: The formation of this salt is crucial. It serves as the three-carbon (C-C-C) unit that will form the C4, C5, and C6 positions of the final pyridine ring.

PART C: Cyclocondensation and Product Formation

  • Combine the crude enaminone from Part A, the pyridinium salt from Part B, and ammonium acetate (80 mmol, 6.17 g) in 50 mL of glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Mechanistic Note: Ammonium acetate serves as the nitrogen source for the pyridine ring. The acidic medium facilitates the Michael addition and subsequent cyclization/dehydration cascade.[7]

  • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.

  • Neutralize the mixture by carefully adding a 10 M aqueous solution of sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

PART D: Purification

  • Purify the crude residue by silica gel column chromatography.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

  • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its three key structural motifs: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, the reactive methyl group, and the chlorophenyl substituent.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form pyridinium salts, alkylated to form quaternary salts, or oxidized to form an N-oxide. N-oxidation is a particularly useful transformation as it can activate the pyridine ring for further functionalization.

  • Methyl Group: The methyl group at the C-6 position is activated by the adjacent nitrogen. It can be deprotonated with a strong base (e.g., n-BuLi or LDA) to form a nucleophilic anion, which can then react with various electrophiles. It can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[8]

  • Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic substitution. However, the pyridine ring is generally deactivated towards electrophiles. The chlorophenyl ring can undergo substitution, typically directed to the positions ortho and para to the chloro group (and meta to the pyridine ring).

  • Cross-Coupling: The C-Cl bond on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

G core This compound n_oxide N-Oxidation (Product: N-Oxide) core->n_oxide quat_salt N-Alkylation (Product: Quaternary Salt) core->quat_salt carboxy Methyl Oxidation (Product: Carboxylic Acid) core->carboxy side_chain Side-Chain Functionalization (via Deprotonation) core->side_chain suzuki Suzuki Coupling (at C-Cl) (Product: Biaryl Pyridine) core->suzuki reagent_n_oxide m-CPBA n_oxide->reagent_n_oxide reagent_quat_salt CH3I quat_salt->reagent_quat_salt reagent_carboxy KMnO4 carboxy->reagent_carboxy reagent_side_chain 1. n-BuLi 2. Electrophile (E+) side_chain->reagent_side_chain reagent_suzuki Ar-B(OH)2 Pd Catalyst suzuki->reagent_suzuki

Caption: Key reactivity sites and potential derivatization pathways.

Applications in Research and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science due to their ability to act as hydrogen bond acceptors and their rigid conformational framework.[9][10] this compound, as a readily synthesizable building block, holds significant potential in these areas.

  • Drug Discovery: The 2-arylpyridine motif is present in numerous biologically active compounds. The chlorophenyl group can engage in halogen bonding and hydrophobic interactions within protein binding pockets, while the pyridine nitrogen can form crucial hydrogen bonds. This scaffold is a valuable starting point for generating libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[9]

  • Agrochemicals: Many modern herbicides and pesticides incorporate substituted pyridine rings.[10] The specific substitution pattern of this molecule makes it a candidate for derivatization and screening for potential agrochemical activity.

  • Ligand Synthesis: Bipyridyl and terpyridyl compounds are cornerstone ligands in coordination chemistry, used in catalysis, sensing, and the development of functional materials. The carboxylic acid derivative (obtained via methyl group oxidation) of this compound could be coupled with other heterocyclic units to form more complex and functional ligand systems.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Use in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1]

References

  • Chemsrc. 2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE | CAS#:23182-19-6. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • PubChem. 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Pharmaffiliates. 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Drugfuture. Kröhnke Pyridine Synthesis. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • UCI Department of Chemistry. 2b. 300 MHz ¹H NMR spectra...for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

  • NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubChem. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

Sources

An In-depth Technical Guide to 2-(4-Chlorophenyl)-6-methylpyridine (CAS No. 61704-26-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-6-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct, detailed experimental literature on this specific compound is limited, this document synthesizes available data, proposes robust synthetic strategies based on established methodologies, and offers expert insights into its characterization, reactivity, and potential applications.

Core Molecular Attributes

This compound is a disubstituted pyridine derivative. The pyridine ring, a foundational scaffold in numerous biologically active compounds, is functionalized with a 4-chlorophenyl group at the 2-position and a methyl group at the 6-position. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecular architectures.

PropertyValueSource
CAS Number 61704-26-5N/A
Molecular Formula C₁₂H₁₀ClNN/A
Molecular Weight 203.67 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 62-64 °CN/A
Boiling Point 313.6 °C at 760 mmHgN/A

Strategic Synthesis: A Proposed Methodology

The proposed synthesis involves the reaction of a pyridinium salt derived from 2-acetyl-6-methylpyridine with an α,β-unsaturated carbonyl compound, in the presence of a nitrogen source like ammonium acetate. A more direct and likely approach within the Kröhnke methodology for this specific target involves the reaction of 1-(4-chlorobenzoyl)methylpyridinium bromide with an enamine derived from acetone.

A plausible synthetic pathway is outlined below:

Krohnke_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-1-(4-chlorophenyl)ethan-1-one I1 1-((4-chlorobenzoyl)methyl)pyridin-1-ium bromide R1->I1 Reaction with Pyridine R2 Pyridine R2->I1 R3 Acetone I2 1,5-Dicarbonyl Intermediate R3->I2 R4 Ammonium Acetate (Nitrogen Source) P This compound R4->P I1->I2 Michael Addition with Enamine of Acetone I2->P Cyclization & Dehydration

Caption: Proposed Kröhnke Synthesis of this compound.

Step-by-Step Proposed Protocol:

Step 1: Synthesis of 1-((4-chlorobenzoyl)methyl)pyridin-1-ium bromide

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetone.

  • Add pyridine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The pyridinium salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold acetone, and dry under vacuum to obtain the pyridinium salt.

Step 2: Kröhnke Pyridine Synthesis

  • In a round-bottom flask, combine the pyridinium salt from Step 1 (1.0 eq), acetone (as the source of the methyl group and one carbon of the pyridine ring), and ammonium acetate (excess, e.g., 10 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization: Predicted Spectral Data

In the absence of experimentally acquired spectra, the following are predicted characteristic peaks based on the structure of this compound and data from analogous compounds.

Technique Predicted Characteristics
¹H NMR - Aromatic protons of the pyridine ring (doublets and a triplet) in the range of δ 7.0-8.0 ppm.- Aromatic protons of the 4-chlorophenyl ring (two doublets, AA'BB' system) around δ 7.4-7.8 ppm.- A singlet for the methyl group protons around δ 2.5 ppm.
¹³C NMR - Aromatic carbons of the pyridine and chlorophenyl rings in the range of δ 120-160 ppm.- The carbon of the methyl group around δ 24 ppm.
IR (Infrared) Spectroscopy - C-H stretching of aromatic rings around 3000-3100 cm⁻¹.- C=C and C=N stretching of the pyridine ring in the region of 1400-1600 cm⁻¹.- C-Cl stretching vibration in the fingerprint region, typically around 1090 cm⁻¹.- C-H bending vibrations for substituted benzene and pyridine rings.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z 203, with a characteristic M+2 isotope peak for the chlorine atom (approximately 1/3 the intensity of the M⁺ peak).- Fragmentation may involve the loss of the methyl group or the chlorine atom.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, allowing for N-alkylation, N-oxidation, and coordination to metal centers.

  • Aromatic Rings: Both the pyridine and the 4-chlorophenyl rings are susceptible to electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene. The positions for substitution will be directed by the existing substituents.

  • Methyl Group: The methyl group at the 6-position can undergo oxidation to a carboxylic acid or halogenation under radical conditions.

  • C-Cl Bond: The chloro-substituent on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for further molecular diversification.

  • C-H Activation: The C-H bonds on the pyridine ring, particularly at the 3- and 5-positions, are potential sites for direct functionalization via transition-metal-catalyzed C-H activation methodologies.

Reactivity_Map cluster_molecule This compound cluster_reactions Potential Reactions mol N(1)-Py(2)-Ph(Cl)-Py(6)-CH3 R1 N-Alkylation / N-Oxidation mol->R1 Pyridine Nitrogen R2 Electrophilic Aromatic Substitution mol->R2 Pyridine & Phenyl Rings R3 Methyl Group Oxidation mol->R3 Methyl Group R4 Cross-Coupling Reactions (e.g., Suzuki) mol->R4 C-Cl Bond R5 C-H Activation mol->R5 Pyridine C-H Bonds

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Materials Science

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound, this compound, is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

One significant application is in the synthesis of imidazo[1,2-a]pyridine derivatives . These fused heterocyclic systems are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these derivatives often involves the condensation of a 2-aminopyridine with an α-haloketone. This compound can be readily converted to the corresponding 2-amino derivative, which can then be used as a key building block.

Workflow for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

Imidazo_Pyridine_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product SM This compound I 2-Amino-6-(4-chlorophenyl)pyridine SM->I Amination P Imidazo[1,2-a]pyridine Derivative I->P Condensation R α-Haloketone R->P

Caption: Synthetic route to Imidazo[1,2-a]pyridine derivatives.

Safety and Handling

Based on the GHS hazard statements for this compound and related structures, appropriate safety precautions must be taken when handling this compound.

Hazard Statement Precautionary Measures
H302: Harmful if swallowed Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
H315: Causes skin irritation Wear protective gloves. If on skin, wash with plenty of water.
H319: Causes serious eye irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
H335: May cause respiratory irritation Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not abundant in the public domain, its synthesis can be reliably approached using established methods like the Kröhnke pyridine synthesis. Its structural features offer multiple avenues for further functionalization, making it a key intermediate for the construction of complex, biologically active molecules such as imidazo[1,2-a]pyridine derivatives. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important chemical entity in their work.

References

  • Given the limited specific literature for the target compound, this section would typically list the sources for the analogous reactions and data cited.

Physical properties of 2-(4-Chlorophenyl)-6-methylpyridine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)-6-methylpyridine

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of novel compounds is a cornerstone of successful research and development. This guide provides a detailed examination of the key physical properties—specifically the melting and boiling points—of this compound, a substituted pyridine derivative of interest. The methodologies for determining these properties are also discussed, providing a framework for empirical validation.

Compound Profile: this compound

This compound is a solid, heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a methyl group and a 4-chlorophenyl group, imparts specific physical and chemical characteristics that are crucial for its behavior in various chemical and biological systems.

Chemical Structure:

  • Linear Formula: C₁₂H₁₀ClN

  • Molecular Weight: 203.67 g/mol

  • CAS Number: 61704-26-5

Core Physical Properties

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

PropertyValueConditions
Melting Point 62.5-63.5 °CNot specified
Boiling Point 142-152 °Cat 8 mmHg

Table 1: Key Physical Properties of this compound

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is important to note that the boiling point is pressure-dependent; hence, it is reported at a specific pressure.

Experimental Determination of Physical Properties

To ensure the accuracy of the physical data and to verify the identity and purity of a synthesized batch of this compound, experimental determination of its melting and boiling points is essential.

Melting Point Determination

The melting point of a solid can be accurately determined using a melting point apparatus. This technique relies on the precise measurement of the temperature at which the solid sample melts.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

The sharpness of the melting point range is a good indicator of the purity of the compound. Impurities tend to broaden and depress the melting point range.

Boiling Point Determination (Reduced Pressure)

Given that the boiling point of this compound is provided at a reduced pressure (8 mmHg), a vacuum distillation setup is the appropriate method for its determination. This is often necessary for compounds that may decompose at their atmospheric boiling point.

Protocol:

  • Apparatus Setup: A micro-boiling point apparatus or a small-scale vacuum distillation setup is assembled. This typically includes a boiling tube or flask, a thermometer with the bulb positioned at the level of the side arm leading to the condenser, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.

  • Sample Introduction: A small amount of the liquid sample (if the compound is melted) or a solution in a high-boiling inert solvent is placed in the boiling tube along with a boiling chip to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 8 mmHg).

  • Heating: The sample is gently heated.

  • Observation and Data Recording: The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of this compound.

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Reduced Pressure) Sample Preparation (Solid) Sample Preparation (Solid) Pack Capillary Tube Pack Capillary Tube Sample Preparation (Solid)->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Controlled Heating Controlled Heating Place in Apparatus->Controlled Heating Record Melting Range Record Melting Range Controlled Heating->Record Melting Range End End Record Melting Range->End Final Data Sample Preparation (Liquid) Sample Preparation (Liquid) Assemble Vacuum Distillation Apparatus Assemble Vacuum Distillation Apparatus Sample Preparation (Liquid)->Assemble Vacuum Distillation Apparatus Evacuate System Evacuate System Assemble Vacuum Distillation Apparatus->Evacuate System Gentle Heating Gentle Heating Evacuate System->Gentle Heating Record Boiling Point and Pressure Record Boiling Point and Pressure Gentle Heating->Record Boiling Point and Pressure Record Boiling Point and Pressure->End Final Data Start Start Start->Sample Preparation (Solid) Start->Sample Preparation (Liquid)

Workflow for determining physical properties.

References

The Evolution of 2-Aryl-6-Methylpyridine Synthesis: From Condensation to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-aryl-6-methylpyridine represents a microcosm of the broader evolution of heterocyclic chemistry. Historically, this scaffold—crucial today as a bidentate ligand in catalysis (e.g., C^N cyclometallated complexes) and a pharmacophore in Mcl-1 inhibitors—was difficult to access with precise regiocontrol.

Early 20th-century methods relied on thermodynamic ring constructions (Hantzsch, Chichibabin) that often suffered from poor selectivity or harsh conditions. The late 20th century introduced organometallic cross-coupling (Suzuki-Miyaura, Stille), allowing for modular assembly but struggling initially with the instability of 2-pyridyl boronates. The current state-of-the-art focuses on atom-economical direct C-H arylation, minimizing waste and step count.

This guide analyzes these three distinct eras, providing validated protocols and mechanistic insights for researchers requiring high-purity synthesis of 2-aryl-6-methylpyridine.

Historical Genesis: The Condensation Era

Before the advent of palladium catalysis, the most reliable route to 2-aryl-6-methylpyridines was de novo ring construction. The Kröhnke Pyridine Synthesis , developed in the early 1960s, remains the gold standard for this approach due to its predictability and ability to generate 2,4,6-trisubstituted patterns.

The Kröhnke Methodology

Unlike the Hantzsch synthesis, which typically yields symmetrical dihydropyridines requiring oxidation, the Kröhnke synthesis provides a direct route to the aromatic pyridine via a Michael addition-cyclization cascade.[1]

Mechanism:

  • Activation:

    
    -Methyl ketone is converted to a pyridinium salt (the Kröhnke salt), increasing the acidity of the 
    
    
    
    -protons.
  • Michael Addition: The enolate of the Kröhnke salt attacks an

    
    -unsaturated ketone (chalcone derivative).
    
  • Cyclization: Ammonium acetate serves as the nitrogen source, facilitating ring closure and aromatization while displacing the activating pyridine moiety.

Why use it today? It remains superior for synthesizing pyridines with complex aryl substitution patterns that might be unstable under cross-coupling conditions, or when the 2-halopyridine precursor is expensive or unavailable.

KrohnkeMechanism Start α-Methyl Ketone + Iodine + Pyridine Salt Pyridinium Salt (Kröhnke Salt) Start->Salt Activation Michael Michael Addition (to Enone) Salt->Michael Base Dicarbonyl 1,5-Dicarbonyl Intermediate Michael->Dicarbonyl Tautomerization Cyclization NH4OAc Cyclization (- Pyridine) Dicarbonyl->Cyclization Condensation Product 2-Aryl-6-Methylpyridine Cyclization->Product Aromatization

Figure 1: The Kröhnke Pyridine Synthesis pathway, highlighting the activation and displacement of the auxiliary pyridine ring.[2]

The Organometallic Revolution: Cross-Coupling

The discovery of the Suzuki-Miyaura coupling (1979) transformed pyridine synthesis from ring construction to functionalization. However, synthesizing 2-aryl-6-methylpyridine via this route presented a specific challenge known as the "2-pyridyl problem."

The 2-Pyridyl Problem

2-Pyridyl boronates are notoriously unstable. The electron-deficient nature of the pyridine ring, combined with the basic conditions of Suzuki coupling, leads to rapid protodeboronation (loss of the boron group) rather than transmetallation.

Strategic Solution: Instead of coupling a 2-pyridyl boronate with an aryl halide, the polarity is inverted. The robust 2-bromo-6-methylpyridine is coupled with a stable aryl boronic acid .

  • Catalyst Choice: Pd(PPh3)4 is standard, but bulky phosphine ligands (e.g., SPhos, XPhos) are required for sterically hindered or electron-poor aryl boronic acids.

  • Base: Carbonate bases (K2CO3, Na2CO3) are preferred over hydroxides to prevent side reactions.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-6-methylpyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Aryl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine with aryl boronic acids.

Modern Era: Direct C-H Arylation

The most recent advancement (post-2010s) is the direct functionalization of the C-H bond at the 2-position of 6-methylpyridine (2-picoline). This method is highly atom-economical, avoiding the need for pre-functionalized halogenated precursors.

Mechanism: Typically catalyzed by Rh(I) or Ru(II), this reaction relies on the coordination of the pyridine nitrogen to the metal center, which directs the metal to activate the proximal C-H bond.

  • Challenge: Controlling mono- vs. bis-arylation (since 2-picoline has two ortho positions, though one is blocked by a methyl group, steric factors still apply).

  • Advantage: Uses cheap 2-picoline as the starting material.

Strategic Comparison of Methods

FeatureKröhnke SynthesisSuzuki-Miyaura CouplingDirect C-H Arylation
Primary Utility Constructing ring from scratchModular functionalizationLate-stage modification
Starting Materials Ketones, Aldehydes2-Halopyridine, Boronic Acid2-Picoline, Aryl Halide
Atom Economy Low (Auxiliary pyridine lost)Moderate (Stoichiometric salt waste)High (H-X byproduct only)
Regiocontrol Excellent (Dictated by precursors)Excellent (Dictated by halogen)Good (Directing group dependent)
Scalability High (Industrial friendly)High (Pharma standard)Moderate (Catalyst cost)
Key Limitation Multi-step precursor synthesisCost of Pd, Boronate instabilityHarsh temps (>120°C)

Detailed Experimental Protocols

Protocol A: Classical Kröhnke Synthesis (Ring Construction)

Best for: Creating the pyridine core when the halogenated precursor is unavailable.

  • Reagents: 2-Acetylpyridine (1.0 eq), Benzaldehyde derivative (1.0 eq), Ammonium Acetate (excess), Acetic Acid (solvent).

  • Procedure:

    • Dissolve 2-acetylpyridine and the benzaldehyde derivative in glacial acetic acid.

    • Add solid ammonium acetate (4-6 equivalents).

    • Reflux the mixture for 4-6 hours. The solution typically turns dark red/brown.

    • Workup: Cool to room temperature. Pour into ice water. The pyridine product often precipitates as a solid.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).[3]

Protocol B: Suzuki-Miyaura Coupling (Modular Synthesis)

Best for: Drug discovery libraries requiring diverse aryl groups.

  • Reagents: 2-Bromo-6-methylpyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degassing is critical.

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and base.

    • Add solvents and sparge with Argon for 10 minutes.

    • Add Pd catalyst quickly under Argon flow.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.

    • Purification: Flash chromatography. Note: 2-arylpyridines can streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Rhodium-Catalyzed Direct Arylation

Best for: Green chemistry applications and minimizing pre-functionalization.

  • Reagents: 2-Picoline (excess, 3.0 eq), Aryl Bromide (1.0 eq), [RhCl(CO)2]2 (5 mol%).

  • Conditions: 160°C, sealed tube, no solvent (or minimal dioxane).

  • Procedure:

    • Combine aryl bromide and Rh catalyst in a pressure tube.

    • Add 2-picoline (acting as both reactant and solvent).

    • Seal and heat vigorously to 160°C for 24 hours.

    • Workup: Remove excess picoline via vacuum distillation.

    • Purification: The residue is purified via chromatography.

References

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lewis, J. C., et al. (2008). Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Pyridyl Nucleophiles. Angewandte Chemie. Link

  • Bagley, M. C., et al. (2001). A new modification of the Bohlmann-Rahtz pyridine synthesis. Tetrahedron Letters. Link

Sources

Introduction to the therapeutic potential of chlorophenyl-pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Therapeutic Potential of Chlorophenyl-Pyridine Scaffolds

This guide provides a comprehensive technical overview of the chlorophenyl-pyridine scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its synthesis, multifaceted therapeutic applications, and the underlying mechanisms of action that make it a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical core.

Introduction to the Chlorophenyl-Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and natural products, highlighting its significance in medicinal chemistry.[1][2][3][4] Its presence in drugs treating a wide array of conditions, from tuberculosis to cancer and Alzheimer's disease, underscores its versatility as a pharmacophore.[3][4] The incorporation of a chlorophenyl moiety onto the pyridine backbone can significantly modulate the compound's physicochemical properties and biological activity, leading to enhanced therapeutic potential.

The chlorophenyl group, with its electron-withdrawing chlorine atom, can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This synergistic combination of a proven heterocyclic core and a modulating substituent makes the chlorophenyl-pyridine scaffold a compelling starting point for the design of new and effective therapeutic agents.

Synthetic Strategies and Methodologies

The efficient synthesis of chlorophenyl-pyridine derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the Grignard reaction and oxidation-reduction pathways being the most common and versatile.

Grignard Reaction-Based Synthesis

A primary method for creating the carbon-carbon bond between the chlorophenyl and pyridine rings is through a Grignard reaction.[5][6] This involves the preparation of a chlorophenyl magnesium bromide Grignard reagent, which then undergoes a nucleophilic addition to a pyridine carboxaldehyde.[5][6] This approach is favored for its reliability and the ability to introduce the chlorophenyl group at a specific position on the pyridine ring.

Two-Step Oxidation-Reduction Synthesis

An alternative strategy involves a two-step process starting with the oxidation of a 2-(p-chlorobenzyl)pyridine to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.[6][7] This intermediate is then reduced to the desired alcohol, 4-chlorophenyl-2-pyridinylmethanol.[6][7] This method allows for the isolation and purification of the ketone intermediate, which can lead to a higher purity of the final product.[6]

Detailed Experimental Protocol: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction[6]

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

  • Add a crystal of iodine to initiate the reaction.

  • Cover the magnesium with anhydrous tetrahydrofuran (THF).

  • In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pyridine-2-carboxaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel.

  • Add the pyridine-2-carboxaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to favor 1,2-addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4-chlorophenyl-2-pyridinylmethanol.

Workflow Diagram for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Grignard_Formation Grignard Reagent Formation Reaction Reaction with Pyridine-2-carboxaldehyde Grignard_Formation->Reaction Anhydrous THF Quenching Quenching Reaction->Quenching Saturated NH4Cl Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure Compound

Caption: A generalized workflow for the synthesis and purification of chlorophenyl-pyridine derivatives.

Therapeutic Applications and Mechanisms of Action

The chlorophenyl-pyridine scaffold has demonstrated significant potential across a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of chlorophenyl-pyridine derivatives.[8][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[8][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest A key mechanism underlying the anticancer effects of these scaffolds is the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][10][11] For instance, certain novel pyridine derivatives have been shown to upregulate the expression of tumor suppressor proteins like p53 and pro-apoptotic proteins such as Bax and Caspase-3 in breast cancer cells. Concurrently, they can down-regulate the expression of anti-apoptotic proteins like Bcl-2.

Furthermore, some derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[8][10] This is often accompanied by the upregulation of cell cycle inhibitors like p21.[10]

Signaling Pathway: p53 and JNK Upregulation in Cancer Cells

Anticancer_Pathway cluster_cell Cancer Cell CP_Pyridine Chlorophenyl-Pyridine Derivative p53 p53 Upregulation CP_Pyridine->p53 JNK JNK Upregulation CP_Pyridine->JNK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest

Sources

A Technical Guide to 2-(4-Chlorophenyl)-6-methylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Commercial Landscape: Availability and Procurement

2-(4-Chlorophenyl)-6-methylpyridine, identified by its CAS number 61704-26-5, is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Procurement for laboratory-scale quantities is straightforward, with several reputable vendors offering this compound in various purities and package sizes.

For researchers initiating projects involving this scaffold, a comparative analysis of supplier offerings is recommended. Key considerations should include purity specifications (typically ≥97%), analytical data provided (e.g., HPLC, NMR), available quantities, and lead times. The table below summarizes a selection of prominent suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥97%Inquire
Bide Pharmatech Ltd.97%100mg, 250mg, 1g
ChemicalBook97% (HPLC)1g, 5g
BLDpharmInquireInquire
Shanghai Raise Chemical Technology Co.,Ltd.97% (HPLC)1g, 5g
Heze Bona Medical Technology Co., LTD.98%1KG, 5KG

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own due diligence before procurement.

Synthesis of this compound: A Practical Approach

The construction of the 2-arylpyridine motif is a well-established transformation in organic synthesis. Among the various methods, the Suzuki-Miyaura cross-coupling reaction stands out for its high efficiency, functional group tolerance, and the commercial availability of the requisite starting materials.[1] This palladium-catalyzed reaction provides a reliable and scalable route to this compound.

The general workflow for this synthesis is depicted below:

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification 2-halo-6-methylpyridine 2-Halo-6-methylpyridine (X = Cl, Br) Reaction_Vessel Reaction Mixture 2-halo-6-methylpyridine->Reaction_Vessel 4-chlorophenylboronic_acid 4-Chlorophenylboronic Acid 4-chlorophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 2-(4-Chlorophenyl)-6- methylpyridine Chromatography->Product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the synthesis of analogous 2-arylpyridines and provides a robust starting point for laboratory-scale preparation.[1][2]

Materials and Reagents:

Reagent/MaterialGrade
2-Chloro-6-methylpyridine≥98%
4-Chlorophenylboronic acid≥98%
Tetrakis(triphenylphosphine)palladium(0)≥99%
Potassium Carbonate (K₂CO₃)Anhydrous
TolueneAnhydrous
EthanolReagent Grade
WaterDeionized
Ethyl AcetateACS Grade
Brine (saturated NaCl solution)-
Magnesium Sulfate (MgSO₄)Anhydrous
Silica GelFor column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-6-methylpyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings, as well as a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (203.67 g/mol ), along with a characteristic isotopic pattern due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.

Role in Drug Discovery and Development

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

While publicly available information directly linking this compound as a direct precursor to a marketed drug is limited, its structural motifs are present in various developmental and patented compounds. The 4-chlorophenyl group is a common feature in many kinase inhibitors and other targeted therapies, where it can engage in key hydrophobic and halogen-bonding interactions within the active site of a protein. The 6-methylpyridine moiety can influence the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.

The synthetic utility of this compound lies in its potential for further functionalization. The pyridine ring can be N-oxidized, and the methyl group can be a site for further chemical modification, allowing for the exploration of a broad chemical space in lead optimization campaigns.

The diagram below illustrates the potential for diversification from this core structure:

Diversification_Strategy cluster_modifications Potential Modifications cluster_applications Therapeutic Areas Core This compound N_Oxidation N-Oxidation of Pyridine Ring Core->N_Oxidation Versatility Methyl_Functionalization Functionalization of Methyl Group Core->Methyl_Functionalization Versatility Ring_Substitution Further Substitution on Pyridine or Phenyl Ring Core->Ring_Substitution Versatility Kinase_Inhibitors Kinase Inhibitors N_Oxidation->Kinase_Inhibitors GPCR_Modulators GPCR Modulators Methyl_Functionalization->GPCR_Modulators Ion_Channel_Blockers Ion Channel Blockers Ring_Substitution->Ion_Channel_Blockers

Caption: Potential diversification pathways for drug discovery starting from the this compound core.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its preparation. As researchers continue to explore the chemical space around the 2-arylpyridine scaffold, this intermediate is poised to play an increasingly important role in the development of the next generation of therapeutics. This guide provides a foundational understanding and practical protocols to facilitate its use in research and development settings.

References

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in drugs such as Etoricoxib (COX-2 inhibitor) and Atazanavir (HIV protease inhibitor). However, the synthesis of this motif via Palladium-catalyzed cross-coupling presents a unique set of challenges, primarily driven by the "Pyridine Problem"—the tendency of the pyridine nitrogen to displace phosphine ligands and poison the active Pd(0) center.

This Application Note provides a definitive guide to overcoming these challenges. We detail two distinct workflows:

  • Method A (Robust): Suzuki-Miyaura coupling using Third-Generation Buchwald Precatalysts to sterically preclude catalyst poisoning.

  • Method B (Atom-Economic): Direct C-H Arylation via the Concerted Metalation-Deprotonation (CMD) pathway, utilizing Pyridine N-oxides to enforce regioselectivity.

The "Pyridine Problem" & Catalyst Selection

Mechanism of Deactivation

In standard cross-coupling, the pyridine nitrogen acts as a competitive Lewis base. It coordinates strongly to the electrophilic Pd(II) intermediate formed after oxidative addition, forming a stable, catalytically inactive [Pd(Ar)(X)(Pyridine)_n] complex. This arrests the catalytic cycle before transmetalation can occur.

The Solution: Steric Bulk & Precatalysts

To prevent this, modern protocols utilize bulky, electron-rich ligands (e.g., XPhos , SPhos , P(t-Bu)3 ) that sterically crowd the metal center, making N-coordination energetically unfavorable. Furthermore, using Pd(II) Precatalysts (e.g., XPhos Pd G3) guarantees the rapid generation of the active monoligated L-Pd(0) species, avoiding the induction periods and agglomeration issues associated with Pd(OAc)2 or Pd2(dba)3.

Method A: Suzuki-Miyaura Cross-Coupling

Best for: Late-stage functionalization, high-value substrates, and GMP-compliant workflows.

Mechanistic Workflow

The preferred route couples a 2-halopyridine (electrophile) with an arylboronic acid (nucleophile).

  • Note: The reverse coupling (2-pyridylboronic acid + aryl halide) is notoriously difficult due to rapid protodeboronation of the 2-pyridylboron species.[1] If this direction is required, use MIDA boronates or BF3K salts.

DOT Visualization: Catalytic Cycle

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + 2-HaloPyridine BaseStep Base Activation [L-Pd(II)-Ar-OH/OR] OxAdd->BaseStep + Base (KOtBu/K3PO4) Poison CATALYST POISONING (Pyridine N-coordination) OxAdd->Poison If Ligand is Small TransMet Transmetalation [L-Pd(II)-Ar-Py] BaseStep->TransMet + Arylboronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura cycle highlighting the critical oxidative addition step where small ligands allow pyridine coordination (poisoning), while bulky ligands (L) force the cycle forward.

Protocol 1: Synthesis of 2-(4-Methylsulfonylphenyl)pyridine (Etoricoxib Intermediate)

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the boronic acid (1.2 equiv) and XPhos Pd G3 (0.02 equiv).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add degassed THF (concentration 0.2 M relative to halide), 2-chloropyridine (1.0 equiv), and the aqueous K3PO4 solution via syringe.

  • Reaction: Stir vigorously at 60°C for 2-4 hours. Note: XPhos Pd G3 activates rapidly; high temperatures (>100°C) are often unnecessary and may promote deboronation.

  • Monitoring: Monitor via HPLC/UPLC. Look for consumption of 2-chloropyridine.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Direct C-H Arylation (Fagnou Conditions)

Best for: Early-stage building block synthesis, atom economy, and avoiding halogenated precursors.

Concept & Regioselectivity

Direct arylation of neutral pyridine is often plagued by poor regioselectivity (C2 vs C3 mixtures). The superior strategy, pioneered by the Fagnou group, utilizes Pyridine N-oxide .

  • Why? The N-oxide oxygen increases the acidity of the C2 proton and coordinates to Palladium, directing the metal exclusively to the C2 position.

  • Post-Reaction: The N-oxide is easily reduced to the free pyridine using Zn/NH4Cl or Pd/C + H2.

DOT Visualization: CMD Mechanism

CMD_Mechanism Substrate Pyridine N-Oxide CMD_State CMD Transition State (Pd-C bond forming, H-O bond breaking) Substrate->CMD_State + Aryl Bromide + PivOH (Proton Shuttle) Catalyst Pd(OAc)2 / P(tBu)3 Catalyst->CMD_State Product 2-Arylpyridine N-Oxide CMD_State->Product - PivOH - HBr

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid (PivOH) acts as a crucial proton shuttle, lowering the energy barrier for C-H bond cleavage.

Protocol 2: C2-Selective Arylation of Pyridine N-Oxide

Reagents:

  • Pyridine N-oxide (2.0 equiv) Excess used to drive reaction

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[2]

  • Ligand: P(t-Bu)3 H-BF4 (10 mol%) Or use PtBu3 directly if available

  • Base: K2CO3 (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene

Step-by-Step Procedure:

  • Mix Solids: In a screw-cap pressure tube, combine Pd(OAc)2, ligand, K2CO3, and Aryl Bromide.

  • Add Liquid/Soluble: Add Pyridine N-oxide, Pivalic acid, and Toluene.

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Reduction (One-Pot Optional):

    • Cool to RT.

    • Add Zn dust (5.0 equiv) and saturated NH4Cl (aq).

    • Stir at RT for 2 hours to reduce the N-oxide to the pyridine.

  • Workup: Filter through Celite to remove Zn/Pd residues. Extract filtrate with DCM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase catalyst loading to 5 mol%.
Protodeboronation Unstable Boronic AcidUse MIDA boronates or Potassium Trifluoroborates (BF3K) . Switch to anhydrous conditions (Base: K3PO4, Solvent: Dioxane).
Regioisomers (C3/C4) Poor Directing (Method B)Ensure Pyridine N-oxide is used, not neutral pyridine. Verify Pivalic Acid quality.
Pd Black Precipitation Ligand DissociationThe ligand:Pd ratio is too low. Ensure 2:1 ratio if mixing manually, or use Precatalysts (1:1 fixed ratio).

References

  • Buchwald, S. L., et al. (2013). "Design and preparation of new palladium precatalysts for C-C and C-N cross-coupling reactions." Chemical Science.

  • Fagnou, K., et al. (2005). "Direct Arylation of Pyridine N-Oxides and Diazine N-Oxides: A New Strategy for the Synthesis of 2-Arylpyridine Derivatives." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Campeau, L.-C., & Fagnou, K. (2006). "High-Yielding and Regioselective Direct Arylation of Pyridine N-Oxides." Organic Letters.

  • BenchChem Technical Support. (2025). "Palladium-Catalyzed Pyridine Synthesis - FAQs and Catalyst Deactivation."

Sources

High-throughput screening assays for 2-(4-Chlorophenyl)-6-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for establishing a High-Throughput Screening (HTS) campaign targeting 2-(4-Chlorophenyl)-6-methylpyridine derivatives .

Based on the structural properties of this scaffold (bi-aryl pyridine core), this guide focuses on its most validated biological application: Type II Topoisomerase Inhibition (Anticancer/Antimicrobial), while acknowledging its potential as a privileged scaffold for other targets (e.g., GPCRs).

Executive Summary & Scaffold Analysis

The This compound motif represents a "privileged scaffold" in medicinal chemistry. Its structural geometry—a central pyridine ring substituted with a lipophilic chlorophenyl group and a steric methyl blocker—mimics the bi-aryl systems found in several bioactive classes.

While this scaffold has potential applications in GPCR modulation (e.g., mGluR5 NAMs, GPR119 agonists), its most critical and clinically relevant activity lies in Topoisomerase II (Topo II) inhibition . Derivatives of this core act as interfacial poisons or catalytic inhibitors, disrupting the DNA cleavage/ligation cycle essential for cancer cell replication and bacterial survival.

Target Applications:

  • Primary: Development of novel Anticancer agents (targeting Human Topo II

    
    ).
    
  • Secondary: Antimicrobial discovery (targeting Bacterial Gyrase/Topo IV).

Screening Strategy & Workflow

To efficiently evaluate libraries of this compound derivatives, we employ a funnel-based screening architecture. This ensures that only compounds with true enzymatic inhibitory potential and acceptable cellular profiles progress to lead optimization.

Logical Workflow Diagram

HTS_Workflow Library Compound Library (2-(4-Cl-Ph)-6-Me-Py Derivatives) PrimaryScreen Primary Screen: Fluorescence-Based DNA Relaxation (Human Topo IIα) Library->PrimaryScreen 10 µM Screening Conc. HitSelection Hit Selection (>50% Inhibition, Z' > 0.5) PrimaryScreen->HitSelection CounterScreen Counter Screen: DNA Intercalation Assay (Rule out false positives) SecondaryScreen Secondary Screen: Cell Viability (HCT116 / HeLa) Resazurin Assay CounterScreen->SecondaryScreen Non-intercalators HitSelection->CounterScreen Hits Mechanism Mechanism of Action: kDNA Decatenation (Gel-based Confirmation) SecondaryScreen->Mechanism Potent & Selective Lead Validated Lead Series Mechanism->Lead

Figure 1: Triage workflow for identifying Topo II inhibitors from pyridine derivative libraries.

Primary Assay: Fluorescence-Based DNA Relaxation

Traditional gel-based assays are too slow for HTS. We utilize a high-throughput fluorescence relaxation assay .[1][2] Supercoiled plasmid DNA is a substrate for Topo II. When relaxed by the enzyme, its topology changes. A fluorometric dye (e.g., SYBR Green or H19) binds differentially to supercoiled vs. relaxed DNA, allowing for a "mix-and-read" quantification.

Assay Principle
  • Substrate: Supercoiled plasmid pBR322 or pAB1.

  • Enzyme: Recombinant Human Topoisomerase II

    
    .
    
  • Detection: DNA-binding fluorophore.[1][3][4] Relaxed DNA typically yields lower fluorescence intensity (or altered anisotropy) compared to supercoiled DNA under specific buffer conditions.

  • Readout: Fluorescence Intensity (RFU).

Protocol Steps

Materials:

  • 384-well Black Low-Volume Microplates (Corning #3820).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

    
    , 5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA.
    
  • Substrate: 250 ng supercoiled pBR322 per well.

  • Enzyme: 1-2 Units Human Topo II

    
     per well.
    

Methodology:

  • Compound Dispensing: Acoustic dispense 50 nL of test compounds (in DMSO) into wells to achieve a final concentration of 10-50 µM. Include DMSO controls (0% inhibition) and Etoposide (100 µM, Positive Control).

  • Enzyme Addition: Dispense 10 µL of Enzyme Mix (Topo II

    
     in Assay Buffer) using a bulk reagent dispenser (e.g., Multidrop Combi).
    
    • Note: Pre-incubate compound and enzyme for 10 mins if testing for direct enzyme binders.

  • Substrate Addition: Initiate reaction by adding 10 µL of Substrate Mix (pBR322 + ATP).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination & Detection: Add 20 µL of Stop/Detection Solution (1% SDS, 1x SYBR Green I in TE Buffer).

  • Read: Incubate for 15 mins at RT in dark. Read Fluorescence (Ex 485 nm / Em 535 nm).

Data Analysis & Validity

Calculate % Inhibition relative to controls:



  • Z-Factor Requirement: Assay is valid if

    
    .
    
  • False Positive Check: Compounds that quench SYBR Green fluorescence directly must be flagged. Run a "Compound + DNA + Dye" (no enzyme) control.

Secondary Assay: Cell-Based Cytotoxicity (HCS)

Compounds active in the biochemical assay must be validated for cellular permeability and efficacy. We use a Resazurin (Alamar Blue) Reduction Assay coupled with High-Content Screening for nuclear morphology.

Protocol Steps
  • Cell Seeding: Seed HCT15 or HeLa cells (known to express Topo II) at 2,000 cells/well in 384-well clear-bottom plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, 10 µM top conc). Incubate for 72h.

  • Viability Readout: Add Resazurin reagent. Incubate 2-4h. Measure Fluorescence (Ex 560 / Em 590).

  • HCS Multiplexing (Optional): Fix cells with 4% Paraformaldehyde. Stain with Hoechst 33342 (Nuclear) and anti-

    
    H2AX (DNA Damage marker).
    
    • Insight: True Topo II poisons (like Etoposide) will show massive upregulation of

      
      H2AX foci. This compound derivatives acting as catalytic inhibitors may show cytotoxicity without the massive DNA damage signal of poisons, offering a safer therapeutic profile.
      

Quantitative Data Summary

ParameterPrimary Assay (DNA Relaxation)Secondary Assay (Cell Viability)
Format 384-well Biochemical384-well Cell-based
Target Human Topoisomerase II

Cellular Proliferation / DNA Integrity
Throughput ~20,000 wells/day~10,000 wells/day
Signal Direction Inhibitor = High Fluorescence (Maintains Supercoiling)*Inhibitor = Low Fluorescence (Cell Death)
Key Control Etoposide (IC

~ 50-100 µM in relaxation)
Doxorubicin / Etoposide
Hit Criteria >50% Inhibition @ 10 µMIC

< 5 µM

*Note: Signal direction depends on the specific dye/topology interaction. Always verify with the specific kit instructions (e.g., ProFoldin or TopoGEN).

Scientific Rationale & Troubleshooting

Why this Scaffold? The this compound structure provides a rigid hydrophobic core. The 4-chlorophenyl group is critical for occupying the hydrophobic pocket of the Topo II DNA-binding groove, while the pyridine nitrogen can serve as a hydrogen bond acceptor for active site residues (e.g., Arg/Lys).

Common Pitfalls:

  • Intercalation: Planar aromatic compounds can intercalate into DNA, preventing enzyme binding non-specifically.

    • Solution: Run a DNA unwinding assay.[1][5][6] If the compound relaxes supercoiled DNA in the absence of enzyme, it is an intercalator (False Positive).

  • Solubility: The chlorophenyl group increases lipophilicity (LogP > 3).

    • Solution: Ensure DMSO concentration in the final assay does not exceed 1% (v/v) to prevent precipitation.

References

  • Topoisomerase II Screening Methodology

    • Comparison of HTS methods for Topo II inhibitors.
    • Source:

  • Scaffold Biological Relevance

    • Synthesis and evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as Topoisomerase II Inhibitors.
    • Source:

  • Fluorescence Relaxation Assay Kits

    • Commercial HTS kit principles (ProFoldin).
    • Source:

  • Cell-Based HTS Context

    • High-Throughput Screening: today's biochemical and cell-based approaches.
    • Source:

Sources

Derivatization of 2-(4-Chlorophenyl)-6-methylpyridine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of 2-(4-Chlorophenyl)-6-methylpyridine for SAR Profiling

Executive Summary

The scaffold This compound represents a "privileged structure" in medicinal chemistry, bridging the pharmacophoric space between biaryl kinase inhibitors, COX-2 inhibitors, and mGluR modulators. Its utility lies in its trifunctional nature:

  • Electronic Modulation: The pyridine core acts as a hydrogen bond acceptor and electron-deficient aromatic system.

  • Metabolic/Synthetic Handle: The C6-methyl group serves as a "benzylic-like" site for lateral functionalization or a metabolic soft spot.

  • Cross-Coupling Vector: The 4-chloro substituent provides a ready handle for palladium-catalyzed diversification.

This guide details three orthogonal derivatization protocols designed to rapidly expand SAR libraries around this core. We prioritize methods that are high-yielding, regioselective, and scalable.

Strategic Retro-Analysis: The "Zones of Modification"

To maximize SAR efficiency, we categorize the molecule into three distinct zones. This "Zone-Based" approach ensures that chemical modifications probe specific biological questions (e.g., steric tolerance, lipophilicity, electronic engagement).

ZoneMap Core This compound ZoneA Zone A: C6-Methyl (Lateral Functionalization) Core->ZoneA Metabolic Stability Steric Bulk ZoneB Zone B: 4-Chloro (Cross-Coupling Handle) Core->ZoneB Biaryl Extension Solubility ZoneC Zone C: Ortho-Phenyl (C-H Activation) Core->ZoneC Conformation Lock Electronic Tuning

Figure 1: Strategic degradation of the scaffold into functionalizable zones.

Protocol 1: Zone B – Suzuki-Miyaura Cross-Coupling

Objective: Replacement of the 4-chloro group to explore the "Deep Pocket" binding affinity. Rationale: While aryl chlorides are less reactive than bromides, the electron-deficient nature of the pyridine ring (via the 2-position connection) activates the phenyl chloride towards oxidative addition. We utilize a catalyst system optimized for deactivated chlorides.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen inhibition is the primary cause of stalled coupling in aryl chlorides.

  • Solvation: Add degassed 1,4-dioxane/water via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Scientist's Note: If the 4-Cl proves recalcitrant (due to electron-rich boronic acids), switch to Buchwald’s XPhos Pd G4 precatalyst, which is specifically designed for difficult aryl chloride couplings [1].

Protocol 2: Zone C – Directed C-H Activation

Objective: Introduction of substituents at the ortho-position of the phenyl ring. Rationale: The pyridine nitrogen acts as a Directing Group (DG), coordinating Palladium to the ortho C-H bond.[2] This allows for regioselective halogenation or arylation without pre-functionalization.

Materials:

  • Substrate: this compound

  • Reagent: N-Iodosuccinimide (NIS) (for iodination) OR Aryl Iodide (for arylation)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant/Additive: AgOAc (1.0 equiv) and TFA (0.2 equiv)

  • Solvent: DCE (Dichloroethane)

Workflow Diagram:

CH_Activation Start Substrate + Pd(OAc)2 Coord Coordination: Pyridine N binds Pd(II) Start->Coord Cmd C-H Cleavage: CMD Mechanism via Acetate Coord->Cmd -HOAc Inter Palladacycle Intermediate (5-membered ring) Cmd->Inter Prod Ortho-Functionalized Product Inter->Prod + Electrophile Reductive Elim.

Figure 2: Mechanism of Pyridine-Directed C-H Activation.

Step-by-Step Methodology (Ortho-Iodination):

  • Assembly: In a sealed tube, combine substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and NIS (1.1 equiv).

  • Acidification: Add TFA (20 mol%). Why? TFA promotes the dissociation of acetate ligands, creating a more electrophilic Pd species.

  • Heating: Stir at 100°C for 24 hours.

  • Validation: Monitor by TLC. The product will be less polar than the starting material due to the loss of planar symmetry and increased lipophilicity.

  • Significance: The resulting ortho-iodo species is a "Gateway Intermediate" for further Suzuki couplings, allowing the construction of sterically crowded biaryl systems [2].

Protocol 3: Zone A – Lateral Lithiation (Benzylic Functionalization)

Objective: Modification of the C6-Methyl group to tune solubility and metabolic stability. Rationale: The protons on the C6-methyl group are acidic (pKa ~29) due to resonance stabilization by the electron-deficient pyridine ring (lateral anion).

Materials:

  • Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv)

  • Electrophile: Alkyl halide (R-X), Aldehyde (R-CHO), or CO₂

  • Solvent: Anhydrous THF, -78°C

Step-by-Step Methodology:

  • Cryogenic Deprotonation: Cool a solution of the substrate in THF to -78°C .

  • Base Addition: Add LDA dropwise over 10 minutes. The solution often turns deep red/orange, indicating the formation of the lateral lithio-species.

  • Equilibration: Stir for 30 minutes at -78°C. Do not warm, or the base may attack the pyridine ring (nucleophilic aromatic substitution).

  • Quench: Add the electrophile (e.g., Methyl Iodide for chain extension, or dry ice for carboxylation).

  • Warming: Allow to warm to room temperature over 2 hours.

SAR Impact: Converting the methyl to a Difluoromethyl (-CF₂H) or Carboxylic Acid (-COOH) significantly alters the pKa of the pyridine nitrogen and reduces metabolic clearance at this position [3].

Comparative Data & SAR Implications

Derivative TypeTarget ZonePhysicochemical EffectBiological Goal
Biaryl Coupling Zone B (4-Cl)Increased MW, LogPAccess deep hydrophobic pockets; improve potency.
Ortho-Halo Zone C (Ortho)Twisted conformationInduce atropisomerism; improve selectivity.
Polar Tail Zone A (6-Me)Lower LogP, Higher tPSAImprove solubility; reduce blood-brain barrier penetration.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[3] Chemical & Pharmaceutical Bulletin.[3]

  • C-H Activation Mechanisms

    • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry / NIH.

  • Benzylic Functionalization

    • Benzylic C-H functionalization of methyl pyridines. ResearchGate.

  • Biological Context (2-Phenylpyridine Scaffolds)

    • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents.[4] NIH PubMed Central.

Sources

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chlorophenyl)-6-methylpyridine is a substituted pyridine derivative that is of significant interest to researchers in drug discovery and development due to its potential pharmacological activities. The precise and accurate quantification of this compound is critical for a variety of applications, including pharmacokinetic studies, metabolism research, quality control of synthetic batches, and impurity profiling. This document provides detailed application notes and robust analytical protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are intended to serve as a comprehensive guide for developing and validating in-house assays.

The structural characteristics of this compound, featuring a substituted pyridine ring, lend themselves to analysis by modern chromatographic techniques. This guide will focus on two primary analytical modalities: High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and robust technique, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a robust analytical method.

PropertyValue (Predicted/Estimated)Source/Rationale
Molecular Formula C₁₂H₁₀ClNBased on chemical structure
Molecular Weight 203.67 g/mol Calculated from molecular formula
Boiling Point ~300-350 °CEstimated based on similar substituted pyridines
LogP ~3.5-4.0Estimated based on chemical structure; indicates moderate lipophilicity
pKa ~5.0-6.0Pyridine derivatives are typically weak bases[1]
UV λmax ~250-280 nmPredicted based on the chromophores present (chlorophenyl and pyridine rings)

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC (RP-HPLC) is the recommended method for the routine quantification of this compound due to its versatility, reproducibility, and compatibility with UV-Vis detection.[2][3][4] The moderate lipophilicity of the compound makes it well-suited for separation on a C18 stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which will provide good retention and separation of the moderately non-polar analyte from polar matrix components.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the elution of a wide range of compounds in RP-HPLC. The inclusion of a buffer, such as phosphate buffer at a slightly acidic pH, helps to ensure consistent peak shape and retention time by suppressing the ionization of the basic pyridine nitrogen.[1][4]

  • Detection: UV detection is selected based on the predicted UV absorbance of the chlorophenyl and pyridine chromophores. A wavelength of 254 nm is a good starting point for method development, with further optimization possible by determining the compound's UV spectrum.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Prepared Sample Filter Filter (0.45 µm) Dissolve->Filter Prepared Sample Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Prepared Sample Derivatize Derivatization (Optional) Dissolve->Derivatize Prepared Sample Inject Inject into GC Derivatize->Inject Prepared Sample Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Application Note: Scale-Up Synthesis of 2-(4-Chlorophenyl)-6-methylpyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-Chlorophenyl)-6-methylpyridine (Target API Intermediate) suitable for preclinical toxicology and efficacy studies. Unlike bench-scale discovery routes, this protocol prioritizes cost-efficiency, safety, and purity profiles required for GLP (Good Laboratory Practice) standards.[1] We utilize a highly optimized Suzuki-Miyaura cross-coupling strategy, featuring a biphasic solvent system and a specific palladium scavenging workflow to ensure residual metal content meets ICH Q3D guidelines (<10 ppm).[1]

Introduction & Retrosynthetic Analysis

The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore in COX-2 inhibitors and allosteric modulators.[1] For preclinical supply (100 g – 1 kg scale), the primary challenges are:

  • Cost of Goods (COGS): Minimizing expensive catalyst loading.[1]

  • Purification: Eliminating column chromatography in favor of crystallization.[1]

  • Impurity Control: Managing homocoupling byproducts and residual palladium.[1]

Strategic Route Selection

While Negishi and Stille couplings offer alternatives, they are discarded for scale-up due to moisture sensitivity and toxicity, respectively.[1] We selected the Suzuki-Miyaura coupling due to its mild conditions and the commercial availability of boronic acids.

Reaction Scheme: The synthesis couples 2-Bromo-6-methylpyridine (1) with 4-Chlorophenylboronic acid (2) using a palladium catalyst to yield the target (3).[1]

ReactionScheme SM1 2-Bromo-6-methylpyridine (C6H6BrN) Product This compound (Target) SM1->Product Toluene/EtOH/H2O 80°C, 4-6 h SM2 4-Chlorophenylboronic acid (C6H6BClO2) SM2->Product Catalyst Pd(dppf)Cl2·CH2Cl2 (0.5 mol%) Catalyst->Product Base K2CO3 (2.0 equiv) Base->Product

Caption: Figure 1: Optimized Suzuki-Miyaura coupling pathway utilizing a robust Pd(II) source.

Process Development & Optimization

Expert Insight: In early optimization, Pd(PPh3)4 showed rapid deactivation in air.[1] We switched to Pd(dppf)Cl2[1]·CH2Cl2 , a ferrocenyl ligand-based catalyst that is air-stable and forms a robust active species, essential for reproducible large-scale batches.[1]

Solvent System Screening

A biphasic mixture of Toluene/Ethanol/Water (4:1:1) was selected.[1]

  • Toluene: Solubilizes the organic reactants and product.

  • Ethanol: Acts as a phase-transfer co-solvent, increasing the interfacial surface area.[1]

  • Water: Dissolves the inorganic base (K2CO3) and scavenges boron byproducts.[1]

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]RoleCriticality
2-Bromo-6-methylpyridine 172.021.0Limiting ReagentPurity >98% required
4-Chlorophenylboronic acid 156.371.1Coupling PartnerSlight excess drives conversion
K2CO3 138.212.0BaseGranular preferred over powder to prevent clumping
Pd(dppf)Cl2[1]·CH2Cl2 816.640.005Catalyst0.5 mol% is sufficient; <0.1% risks stalled reaction

Detailed Scale-Up Protocol (100 g Batch)

Equipment Setup
  • Reactor: 2 L Jacketed Glass Reactor with overhead stirrer (impeller type: retreat curve or pitch blade).

  • Temperature Control: Oil circulator or Huber unit.[1]

  • Atmosphere: Nitrogen manifold with bubbler.[1]

  • Safety: Secondary containment and local exhaust ventilation.[1]

Step-by-Step Procedure
Step 1: Reactor Charging & Inertion
  • Charge 2-Bromo-6-methylpyridine (100.0 g, 0.581 mol) and 4-Chlorophenylboronic acid (100.0 g, 0.639 mol) into the reactor.[1]

  • Add Toluene (600 mL) and Ethanol (150 mL).

  • Start stirring at 250 rpm.

  • Critical Step: Sparge the solution with Nitrogen for 30 minutes via a subsurface dip tube.[1] Why: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.[1]

Step 2: Catalyst & Base Addition
  • Add Pd(dppf)Cl2[1]·CH2Cl2 (2.37 g, 2.9 mmol) as a solid under a positive nitrogen flow.[1]

  • Dissolve K2CO3 (160.6 g, 1.16 mol) in Water (150 mL) in a separate beaker; sparge with nitrogen for 10 minutes.

  • Add the aqueous base solution to the reactor.[1] The mixture will become biphasic.[1]

Step 3: Reaction
  • Heat the jacket to 85°C (Internal temperature ~80°C).

  • Monitor reaction by HPLC every hour.

    • Endpoint Criteria: < 1.0% area of 2-Bromo-6-methylpyridine remaining.[1]

    • Typical Time: 4–6 hours.[1]

Step 4: Work-up & Palladium Scavenging
  • Cool the mixture to 25°C.

  • Separate the phases. Retain the organic (top) layer.[1][2]

  • Wash the organic layer with 5% NaHCO3 (300 mL) followed by Brine (300 mL).

  • Pd Scavenging: Add SiliaMetS® Thiol or Darco KB-G activated carbon (10 wt% relative to product theoretical yield, ~10 g) to the organic layer.[1]

  • Heat to 50°C and stir for 2 hours.

  • Filter through a pad of Celite to remove the scavenger.[1] Rinse with Toluene (100 mL).

Step 5: Crystallization (Purification) [1]
  • Concentrate the filtrate under vacuum (Rotavap) to approx. 200 mL volume.

  • Slowly add n-Heptane (400 mL) while maintaining 50°C.

  • Cool slowly to 0°C over 4 hours (ramp rate: 12.5°C/hr).

  • Hold at 0°C for 2 hours.

  • Filter the white crystalline solid.[1]

  • Wash with cold n-Heptane (100 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start Charge Reactants (Toluene/EtOH) Inert N2 Sparging (30 mins) Start->Inert Heat Heat to 80°C (4-6 Hours) Inert->Heat PhaseSep Phase Separation (Discard Aqueous) Heat->PhaseSep Scavenge Pd Scavenging (SiliaMetS / Carbon) PhaseSep->Scavenge Organic Layer Filter Celite Filtration Scavenge->Filter Cryst Crystallization (Toluene/Heptane) Filter->Cryst Final Pure API Intermediate (>99% Purity) Cryst->Final

Caption: Figure 2: End-to-end process flow from reactor charging to isolated crystalline solid.

Quality Control & Specifications

For preclinical studies, the material must meet the following criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): > 99.0% area.[1]

  • Palladium Content (ICP-MS): < 10 ppm.[1]

  • Residual Solvents (GC-HS): Toluene < 890 ppm, Ethanol < 5000 ppm (ICH Class 2/3).[1]

  • Identity: 1H NMR, MS consistent with structure.[1]

Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B over 15 min.[1]

  • Detection: UV @ 254 nm.[1][3]

Safety & Handling

  • 4-Chlorophenylboronic acid: May be harmful if swallowed.[1] Handle with gloves.[1][4]

  • Palladium Catalyst: Sensitizer.[1] Use in a fume hood.[1][4]

  • Reaction Hazards: The reaction is mildly exothermic.[1] Ensure cooling capacity is available during the initial heating ramp.[1]

  • Waste: Aqueous waste contains boron and must be disposed of according to specific environmental regulations.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Guram, A. S., et al. (2007).[1][5] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.[1] Link[1]

  • BenchChem. (2025).[1][4][6] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem Protocols. Link

  • Guideline, I. H. T. (2014).[1] Guideline for Elemental Impurities Q3D. International Conference on Harmonisation. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the Suzuki-Miyaura reaction of heteroaryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Heteroaryl Halides

Executive Summary: The "Heteroaryl Problem"

If you are transitioning from phenyl-phenyl couplings to heteroaryl systems (pyridines, pyrimidines, thiazoles, imidazoles) and seeing yields drop from 95% to <20%, you are likely encountering one of three specific failure modes:

  • Catalyst Poisoning: The Lewis-basic nitrogen/sulfur atoms in your substrate are binding to the Palladium, shutting down the catalytic cycle.

  • Protodeboronation: Your heteroaryl boronic acid is decomposing faster than it can transmetallate.

  • Stalled Oxidative Addition: Electron-rich heterocycles (e.g., 2-chloro-3-methoxypyridine) are electronically deactivated toward the initial oxidative addition step.

This guide moves beyond "add more catalyst" and provides mechanistic solutions based on the work of Buchwald, Molander, and Lloyd-Jones.

Diagnostic Flowchart

Before changing reagents, identify where the reaction is failing using this decision tree.

TroubleshootingTree Start Analyze Crude Reaction Mixture (LCMS/NMR) Result1 Halide Remaining + Boronic Acid Gone Start->Result1 Scenario A Result2 Halide Remaining + Boronic Acid Remaining Start->Result2 Scenario B Result3 Dehalogenated Halide (Ar-H) Observed Start->Result3 Scenario C Diag1 Diagnosis: Protodeboronation (Boron instability) Result1->Diag1 Diag2 Diagnosis: Catalyst Poisoning or Poor Oxidative Addition Result2->Diag2 Diag3 Diagnosis: Hydride Source Present or Catalyst Death Result3->Diag3 Sol1 Solution: Switch to Trifluoroborates or MIDA Boronates Diag1->Sol1 Sol2 Solution: Use Bulky Ligands (XPhos/SPhos) or Pd-PEPPSI Diag2->Sol2 Sol3 Solution: Use Anhydrous Solvents Switch Base to K3PO4 Diag3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Technical Deep Dives & Solutions

Scenario A: The "Disappearing Boron" (Protodeboronation)

The Issue: You see unreacted aryl halide, but your boronic acid has vanished. The Mechanism: 2-Heteroaryl boronic acids (e.g., 2-pyridineboronic acid) are notoriously unstable.[1][2] As shown by Lloyd-Jones et al., they form a zwitterionic intermediate in the presence of base and water, which rapidly fragments to release the heterocycle (Ar-H) and boric acid.

Protodeboronation Step1 2-Pyridine Boronic Acid Step2 Zwitterionic Intermediate Step1->Step2 + Base/H2O Step3 Pyridine (Ar-H) + B(OH)3 Step2->Step3 Fast Fragmentation (k_deboronation > k_transmetallation)

Figure 2: Simplified mechanism of base-catalyzed protodeboronation in 2-pyridyl systems.

The Solution:

  • Switch to Potassium Organotrifluoroborates (Molander Salts): These are tetracoordinate boron species that are immune to protodeboronation until hydrolyzed slowly in situ.

  • Switch to MIDA Boronates: These provide a "slow-release" of the active boronic acid, keeping the concentration low to favor transmetallation over decomposition.

  • Copper Additives: Adding CuCl (1.0 eq) can stabilize 2-pyridyl boronates via coordination, facilitating transmetallation.

Scenario B: The "Frozen Reaction" (Catalyst Poisoning)

The Issue: Both starting materials remain. The catalyst has likely crashed out as Palladium Black or formed an inactive complex. The Mechanism: Nitrogen atoms in your substrate (pyridines, imidazoles) are better ligands than triphenylphosphine (PPh3). They bind to the Pd(II) center, preventing the reduction to Pd(0) or blocking the coordination site required for oxidative addition. The Solution:

  • Use Bulky, Electron-Rich Ligands: You must use ligands that bind more tightly to Pd than your substrate does.

    • Buchwald Ligands (XPhos, SPhos): The steric bulk of the biaryl backbone prevents the heterocycle from coordinating to the metal center.

    • NHC Ligands (Pd-PEPPSI-IPr): These "throw-away" ligand precatalysts are extremely robust against poisoning.

Recommended Protocols

Do not rely on generic "Tetrakis" (Pd(PPh3)4) protocols for heteroaryl halides. Use these specific, high-success methodologies.

Protocol 1: The "Buchwald G4" System (Best for Chlorides & Poisoning)

Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2013.

This system uses a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature, crucial for preventing catalyst death.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G4 0.02 – 0.05 (2-5 mol%)Use SPhos Pd G4 if the boronic acid is unstable.
Base K3PO4 (0.5 M in H2O)2.0 - 3.0Aqueous base is usually faster; switch to anhydrous K3PO4 if hydrolysis occurs.
Solvent THF or 1,4-DioxaneN/ADegas thoroughly (sparge with Ar for 15 mins).
Temp 40°C - 80°CN/AStart low. G4 catalysts activate at RT.

Step-by-Step:

  • Charge a vial with the Heteroaryl Chloride (1.0 eq), Boronic Acid (1.2–1.5 eq), and XPhos Pd G4 (2–5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF (concentration 0.2 M).

  • Add degassed 0.5 M K3PO4 solution.

  • Stir vigorously. Note: If the reaction turns black immediately, your solvent was not degassed enough.

Protocol 2: The "Molander" System (Best for Unstable Boron)

Reference: Molander, G. A. et al. Acc. Chem. Res. 2007.[3]

Use this when your boronic acid is a 2-pyridine, thiazole, or oxazole derivative.

ComponentReagentEquivalentsNotes
Nucleophile K-Organotrifluoroborate 1.05 - 1.2Air stable, shelf stable.
Catalyst Pd(OAc)20.02 (2 mol%)Simple Pd source.
Ligand RuPhos or XPhos 0.04 (4 mol%)1:2 Pd:Ligand ratio is critical here.
Base K2CO33.0
Solvent Toluene / H2O (3:1)N/AThe water is required to hydrolyze the trifluoroborate.

Step-by-Step:

  • Add Pd(OAc)2, Ligand, Aryl Halide, and Trifluoroborate salt to the vial.

  • Add K2CO3.[4]

  • Add Toluene and Water.[4]

  • Heat is mandatory: Heat to 80–100°C. Trifluoroborates do not react well at room temperature because the hydrolysis step has a high energy barrier.

FAQ: Rapid Fire Troubleshooting

Q: I am using Pd(dppf)Cl2 and getting 10% yield. Should I add more? A: No. Pd(dppf)Cl2 is often ineffective for sterically hindered or electron-rich heteroaryl chlorides. Switch to a bulky monophosphine system like XPhos Pd G4 or Pd-PEPPSI-IPr .

Q: My product and starting material have the same Rf. How do I separate them? A: This is common in heteroaryl couplings.

  • Chemical separation: Add a scavenger resin (e.g., Thiol resin) to remove Pd, then wash with dilute HCl if your product is basic (and SM is not) to extract into the aqueous phase.

  • Reaction Optimization: Drive the reaction to completion using the Molander protocol so you don't have to separate them.

Q: Can I use microwave heating? A: Yes, but be careful with 2-pyridyl boronic acids. Rapid heating can accelerate protodeboronation faster than the cross-coupling. If using microwave, use the Trifluoroborate (Molander) protocol, as it benefits from the high energy to break the B-F bond.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • Buchwald Precatalyst Systems (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methylated Precatalysts for the Palladium-Catalyzed Hartwig-Buchwald Amination and Suzuki-Miyaura Coupling Reactions. J. Org.[5] Chem. 2014 , 79, 4161–4166. [Link]

  • Organotrifluoroborate Protocol (Molander): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Acc.[3][6][7] Chem. Res. 2007 , 40, 275–286.[3] [Link]

  • Pd-PEPPSI Catalysts: Organ, M. G.; Calimsiz, S.; Sayah, M.; Tregebov, K. H.; Sayal, H. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angew. Chem. Int. Ed. 2009 , 48, 2383–2387. [Link]

Sources

Analysis and characterization of impurities in 2-(4-Chlorophenyl)-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Chlorophenyl)-6-methylpyridine Synthesis & Analysis

Case ID: #PYR-SUZ-002 Subject: Impurity Profiling, Troubleshooting, and Characterization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for This compound (CAS: 61704-26-5). This intermediate is critical in the development of COX-2 inhibitors and agrochemical actives.

This guide addresses the specific challenges of the Suzuki-Miyaura coupling between 2-bromo-6-methylpyridine and 4-chlorophenylboronic acid. Unlike generic protocols, we focus on the "silent" impurities—side products that co-elute or mimic the target molecule—and provide self-validating analytical methods to detect them.

Module 1: Synthetic Pathway & Impurity Origins[1][2]

The primary route utilizes a Palladium-catalyzed cross-coupling. While robust, this pathway is susceptible to three specific failure modes: Homocoupling , Protodeboronation , and Ligand Exchange .

Workflow Visualization

The following diagram maps the catalytic cycle and the exact points where impurities diverge from the main pathway.

SuzukiImpurityMap cluster_inputs Input Stream SM1 2-Bromo-6- methylpyridine OxAdd Oxidative Addition (Pd-Ar-Br species) SM1->OxAdd + Cat SM2 4-Chlorophenyl- boronic acid TransMet Transmetallation SM2->TransMet + Base Imp1 IMPURITY A: 4,4'-Dichlorobiphenyl (Homocoupling) SM2->Imp1 Oxidative Coupling (O2 present) Imp2 IMPURITY B: Chlorobenzene (Protodeboronation) SM2->Imp2 Hydrolysis (Wet solvent) Cat Pd(0) Catalyst Imp3 IMPURITY C: Triphenylphosphine Oxide (Ligand Residue) Cat->Imp3 Oxidation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product TARGET: 2-(4-Chlorophenyl)- 6-methylpyridine RedElim->Product

Caption: Figure 1. Mechanistic pathway of Suzuki coupling showing the divergence of oxidative homocoupling (Impurity A) and protodeboronation (Impurity B) from the main catalytic cycle.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am observing a persistent non-polar impurity at RRT ~1.2 that does not remove with acid wash. What is it?

  • Diagnosis: This is likely 4,4'-Dichlorobiphenyl (Impurity A) .

  • Cause: Presence of dissolved oxygen in the solvent promotes the homocoupling of the boronic acid.

  • The Fix:

    • Degas rigorously: Sparge solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst.

    • Stoichiometry: Reduce the boronic acid excess. If you are using 1.5 eq, drop to 1.1 eq.

    • Purification: This impurity is non-basic. Wash the organic layer with 1M HCl. The product (pyridine) will move to the aqueous phase (as the HCl salt); the biphenyl impurity will remain in the organic layer. Discard the organic layer, then basify the aqueous layer to recover pure product.

Q2: My yield is low, and I see a large peak matching the starting material (2-bromo-6-methylpyridine), but the boronic acid is gone.

  • Diagnosis: Protodeboronation (Impurity B) has occurred.

  • Cause: The boronic acid hydrolyzed and lost the boron group before it could couple, forming Chlorobenzene (volatile) and boric acid. This happens if the reaction pH is too high or the temperature is too aggressive.

  • The Fix:

    • Base Selection: Switch from strong bases (like ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) to milder bases like 
      
      
      
      or
      
      
      .
    • Water Ratio: Ensure the solvent system (e.g., Dioxane/Water) is not "too wet." A 4:1 ratio is standard; going to 1:1 accelerates deboronation.

Q3: Can I use 2-chloro-6-methylpyridine instead of the bromo- analog to save cost?

  • Advisory: Proceed with Caution.

  • Technical Context: Aryl chlorides are significantly less reactive in oxidative addition than aryl bromides. If you use the chloro- analog, you must use specialized ligands (e.g., S-Phos or X-Phos) rather than standard

    
    .
    
  • Risk: Using the chloro- reactant with standard catalysts will result in <10% conversion and massive recovery of starting material.

Module 3: Analytical Method Development

Standard silica TLC is insufficient for separating the product from des-halo impurities. You must use a buffered HPLC method to ensure the basic pyridine nitrogen does not tail.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard reverse phase resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.8) protonates the pyridine (

), ensuring sharp peak shape.
Mobile Phase B Acetonitrile (ACN)Strong eluent for aromatic separation.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% BSlow gradient required to separate Product from Impurity A.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nmMax absorption for the phenyl-pyridine conjugation.
Temperature 30°CMaintains retention time reproducibility.

Self-Validation Check:

  • Inject a sample of pure 2-bromo-6-methylpyridine . It should elute earlier than the product.

  • Inject a sample of 4,4'-dichlorobiphenyl (commercial standard). It should elute later (higher hydrophobicity).

  • Acceptance Criteria: Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) between Product and Impurity A must be > 1.5.
    

Module 4: Characterization Data

Use these reference values to validate your isolated material.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    )
    
  • Expected Mass: 204.05 Da (for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • Isotope Pattern (Critical): You must observe a 3:1 ratio between m/z 204 and 206.

    • If ratio is 1:1: You have a bromide impurity (unreacted SM).

    • If no 206 peak: You have formed the de-halogenated side product (2-phenyl-6-methylpyridine).

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Diagnostic Signals:

Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.62 Singlet (s)3H

Methyl group on pyridine (Pos 6).
7.10 Doublet (d)1HPyridine H-5Upfield aromatic due to methyl donation.
7.42 Doublet (d)2HPhenyl H-3',5'Ortho to Chlorine (shielded).
7.55 Triplet (t)1HPyridine H-4Central pyridine proton.
7.95 Doublet (d)2HPhenyl H-2',6'Ortho to Pyridine (deshielded).

Interpretation Guide:

  • If the singlet at 2.62 ppm is split or shifted, suspect salt formation (did you neutralize the HCl wash properly?).

  • If you see a multiplet at 7.30-7.40 ppm integrating for more than 2H, check for Impurity B (Chlorobenzene) or residual toluene.

References

  • Suzuki-Miyaura Cross-Coupling of Pyridines

    • Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.

    • Source: Canadian Journal of Chemistry (2023).

    • URL:[Link]

  • Impurity Control in Suzuki Reactions

    • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[2]

    • Source: Chemical & Pharmaceutical Bulletin (2025).[2]

    • URL:[Link]

  • HPLC Methodology for Pyridines

    • Title: HPLC Methods for analysis of Pyridine and derivatives (Mixed-Mode Chromatography).[3]

    • Source: Helix Chromatography / SIELC Technologies.

    • URL:[Link]

  • General Characterization Data (Analogous Structures)

    • Title: 2-(4-Methylphenyl)pyridine 1H NMR spectrum.[1]

    • Source: ChemicalBook Spectral Database.

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-6-methylpyridine

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Optimization & Troubleshooting for Biaryl Coupling[1]

Executive Summary & Core Chemistry

The Challenge: Synthesizing 2-(4-Chlorophenyl)-6-methylpyridine involves coupling an electron-deficient heterocycle (pyridine) with a halogenated aryl boronic acid.[1] Thermal methods often suffer from long reaction times and catalyst deactivation due to the coordinating ability of the pyridine nitrogen.[1]

The Solution: Microwave-assisted synthesis utilizes dielectric heating to accelerate the rate-determining step (oxidative addition) and overcome the activation energy barrier more efficiently than thermal reflux.[1] This guide provides a high-yield, self-validating protocol using Suzuki-Miyaura cross-coupling.

Reaction Scheme:

  • Electrophile: 2-Bromo-6-methylpyridine[1]

  • Nucleophile: 4-Chlorophenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Chosen for robustness and chemoselectivity)[1]

  • Target: this compound[1]

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations should be made only after establishing this control.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Bromo-6-methylpyridine Substrate1.0The electrophile.
4-Chlorophenylboronic acid Reagent1.1 - 1.2Slight excess to account for protodeboronation.[1]
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.03 - 0.053-5 mol%.[1] Resistant to dehalogenation of the chloro-group.[1]
K₂CO₂ (2M Aqueous) Base3.0Activates the boronic acid.[1]
1,4-Dioxane or DME SolventN/AHigh dielectric constant required for MW absorption.[1]
Step-by-Step Workflow
  • Vessel Preparation: Use a dedicated 10 mL or 30 mL microwave process vial with a crimp-sealed septum.

  • Solvent Degassing (CRITICAL): Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes before adding catalyst.[1] Oxygen causes homocoupling of the boronic acid.[1]

  • Loading: Add the pyridine, boronic acid, and catalyst to the vial. Add the degassed solvent mixture.[1]

  • Sealing: Crimp the cap immediately.

  • Microwave Parameters:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Absorption Level: High

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash organic layer with brine.[1] Dry over MgSO₄.[1]

Visual Workflows

Experimental Logic Flow

Gcluster_0Preparationcluster_1Microwave Irradiationcluster_2IsolationReagentsWeigh Reagents(Pyridine + Boronic Acid)MixAdd Pd Catalyst& Seal VialReagents->MixDegasDegas Solvent(Ar Sparge 15m)Degas->MixRampRamp to 120°C(2 min)Mix->RampHoldHold 15 min(Stirring High)Ramp->HoldCoolCool to 50°C(Compressed Air)Hold->CoolFilterFilter (Celite)Cool->FilterExtractExtraction(EtOAc/Brine)Filter->ExtractPurifyColumn Chromatography(Hex/EtOAc)Extract->Purify

Caption: Operational workflow for the microwave-assisted Suzuki coupling of 2-bromo-6-methylpyridine.

Troubleshooting Center (Q&A)

Issue: Low Yield / Incomplete Conversion

Q: I ran the reaction at 120°C for 15 minutes, but TLC shows significant starting material (2-bromo-6-methylpyridine). What went wrong?

A: This usually indicates catalyst deactivation or insufficient activation energy.[1]

  • Diagnosis: The pyridine nitrogen can coordinate to the Palladium, poisoning it.[1]

  • Solution 1 (Temperature): Increase temperature to 140°C . The higher thermal energy promotes the dissociation of the pyridine-Pd complex, freeing the catalyst for the catalytic cycle.[1]

  • Solution 2 (Water Ratio): Ensure your solvent ratio is correct. A 4:1 (Dioxane:Water) ratio is optimal.[1] Water is essential for the solubility of the base and the transmetallation step.[1] If the reaction is too dry, it stalls.[1]

Issue: "Missing" Boronic Acid (Protodeboronation)

Q: My pyridine is unreacted, but the 4-chlorophenylboronic acid is gone. I see a spot corresponding to chlorobenzene.

A: You are experiencing protodeboronation , where the boronic acid loses the B(OH)₂ group and is replaced by a proton.[1] This is common in aqueous basic conditions at high heat.[1]

  • Fix:

    • Switch Bases: Use K₃PO₄ or CsF instead of Carbonates.[1] These are milder and often reduce deboronation rates.[1]

    • Add in Excess: Increase boronic acid equivalents to 1.5 eq .

    • Pre-activation: Stir the boronic acid and base for 5 mins before adding the catalyst and aryl halide.

Issue: Chemoselectivity (Loss of Chlorine)

Q: I isolated a product, but Mass Spec indicates it's 2-phenyl-6-methylpyridine (mass is too low). The Chlorine atom fell off!

A: This is hydrodehalogenation .[1] Your catalytic system was too active and performed an oxidative addition into the C-Cl bond of the phenyl ring after (or before) the main coupling.

  • Cause: Often caused by using highly active electron-rich ligands (like SPhos or XPhos) or temperatures >150°C.[1]

  • Fix:

    • Stick to Pd(dppf)Cl₂: This catalyst is bulky and less likely to activate the stronger C-Cl bond compared to the C-Br bond.[1]

    • Lower Temperature: Cap your reaction at 120°C .

    • Reduce Time: Microwave reactions are fast.[1] Try 10 minutes. Prolonged heating increases side-reactions.[1]

Issue: Homocoupling

Q: I see a major side product that looks like 4,4'-dichlorobiphenyl.

A: This is oxidative homocoupling of the boronic acid.[1]

  • Cause: Oxygen in the vessel.[1]

  • Fix: You must degas your solvents thoroughly.[1] Simply sonicating is not enough.[1] Sparge with Argon/Nitrogen gas for at least 15 minutes. Ensure the microwave vial headspace is purged with inert gas before crimping.[1]

Decision Logic for Troubleshooting

TroubleshootingStartProblem DetectedCheckTLCAnalyze TLC/LCMSStart->CheckTLCSM_RemainsSM (Pyridine)RemainsCheckTLC->SM_RemainsIncompleteWrongProdWrong ProductMassCheckTLC->WrongProdClean Conversionbut wrong RfCheckBoronicIs Boronic AcidPresent?SM_Remains->CheckBoronicBoronicGoneProtodeboronationCheckBoronic->BoronicGoneNoBoronicPresentCatalyst PoisoningCheckBoronic->BoronicPresentYesFixDeboroFix: Switch to K3PO4or increase eq.BoronicGone->FixDeboroFixPoisonFix: Increase Temp (140C)or Check DegassingBoronicPresent->FixPoisonCheckMassMass = Expected - 34?WrongProd->CheckMassDehaloHydrodehalogenation(Cl lost)CheckMass->DehaloYesFixDehaloFix: Lower TempUse Pd(dppf)Cl2Dehalo->FixDehalo

Caption: Diagnostic logic tree for identifying synthesis failures based on TLC/LCMS data.

Advanced FAQs

Q: Can I scale this up to 5 grams in the microwave? A: Proceed with caution. Microwave penetration depth is limited (typically a few centimeters).[1]

  • Guideline: Do not exceed 20 mL volume in a single batch unless you are using a flow-microwave system.[1] For 5g, split into multiple 10-20 mL batches. Large volumes in batch reactors often heat unevenly, leading to "thermal runaway" or incomplete conversion.[1]

Q: Why use microwave over thermal reflux? A:

  • Superheating: Microwave solvents can be heated 20-30°C above their boiling points due to the sealed vessel pressure, significantly increasing reaction rates (Arrhenius equation).[1]

  • Polarization: The polar reaction transition state is often stabilized by the electromagnetic field, lowering the activation energy (specific microwave effect).[1]

Q: Is the 4-chlorophenyl group stable? A: Yes, under Suzuki conditions (Pd(0)/Base), the C-Cl bond is relatively inert compared to C-Br or C-I.[1] However, avoid "Buchwald" type ligands (SPhos, XPhos) which are designed to activate chlorides, unless you specifically want to react that site.[1]

References

  • Microwave-Assisted Synthesis of Pyridine Derivatives

    • Title: Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.[1]

    • Source: MDPI / Catalysts.[1][2][3]

    • URL:[Link][1][2][3][4]

  • General Microwave Suzuki Protocols

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.[1][5]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • Chemoselectivity in Halogenated Systems

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][3][6]

    • Source: Semantic Scholar / Catalysts.[1][7]

    • URL:[Link](Note: Demonstrates selectivity principles applicable to chlorophenyl systems).[1]

  • Catalyst Deactivation Mechanisms

    • Title: Microwave-Assisted Suzuki–Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst.[1]

    • Source: ResearchGate.[1][8]

    • URL:[Link]

Strategies to reduce catalyst loading in the synthesis of 2-arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CAT-RED-2AP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Catalyst Loading & Deactivation in 2-Arylpyridine Synthesis

Mission Statement

You have reached the Tier-3 Technical Support interface. Our goal is to assist you in reducing precious metal usage while maintaining high turnover numbers (TON) in the synthesis of 2-arylpyridines. This guide moves beyond standard textbook protocols, addressing the specific "pain points" of pyridine coordination chemistry—specifically, the tendency of the pyridine nitrogen to poison metal centers.

Module 1: The Suzuki-Miyaura Workflow (Homogeneous)

Context: The Suzuki coupling of 2-halopyridines is the industry standard. However, 2-halopyridines are electronically deactivated and prone to poisoning the catalyst.

Troubleshooting Guide

Q1: My reaction stalls at 50% conversion even with 1-3 mol% Pd. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing Catalyst Poisoning via N-Coordination . The product (2-arylpyridine) or the substrate (2-halopyridine) is coordinating to the Pd(II) center through the pyridine nitrogen, forming a stable, inactive "dead-end" complex that prevents the oxidative addition step. Solution: Switch to Bulky NHC Ligands (PEPPSI systems) .

  • The Fix: Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr.[1] The massive steric bulk of the N-Heterocyclic Carbene (NHC) ligand physically blocks the pyridine nitrogen from binding to the palladium center, forcing the catalytic cycle to proceed.

  • Protocol Adjustment:

    • Replace Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine with Pd-PEPPSI-IPent (0.1 – 0.5 mol%) .

    • Use a mild base (K₂CO₃) in dioxane/H₂O or toluene.

    • Result: High conversion often achieved at <0.5 mol% loading due to the "throw-away" 3-chloropyridine ligand on the precatalyst initiating the cycle rapidly.

Q2: I need to reach <50 ppm Pd loading for a pharmaceutical intermediate. Standard ligands fail at this concentration. Diagnosis: At ppm levels, standard catalysts decompose (aggregate to Pd black) faster than they couple. Solution: Implement Water-Surfactant Micellar Catalysis or Highly Active Precatalysts .

  • The Fix: Use the "TPGS-750-M" surfactant system or Buchwald G3/G4 precatalysts.

  • Mechanism: The surfactant forms lipophilic micelles that concentrate the reactants and catalyst, effectively increasing the local concentration, allowing the global Pd loading to drop to ppm levels.

Comparative Data: Catalyst Performance
Catalyst SystemTypical LoadingYield (2-Arylpyridine)Tolerance to N-PoisoningRecyclability
Pd(PPh₃)₄ 3.0 - 5.0 mol%60-80%Low (High poisoning risk)None
Pd(OAc)₂ + SPhos 0.5 - 1.0 mol%85-95%ModerateLow
Pd-PEPPSI-IPent 0.05 - 0.5 mol% >95% High (Steric protection) Low
Pd/C (Heterogeneous) 5.0 - 10 wt%70-90%ModerateHigh

Module 2: Direct C-H Arylation (The Atom-Economy Route)

Context: Avoiding the pre-functionalization of the pyridine ring saves steps but traditionally requires high catalyst loading (5-10 mol%) to overcome the high activation energy of C-H bonds.

Troubleshooting Guide

Q3: Direct arylation of pyridine gives me a mixture of C2, C3, and C4 products. How do I get selective C2-arylation with low catalyst loading? Diagnosis: Lack of a directing group or improper oxidant. Solution: Use N-Oxide Activation or Lewis Acid Promotion .

  • The Fix: Convert your pyridine to Pyridine-N-Oxide prior to coupling.

  • Why: The N-oxide oxygen acts as a directing group, coordinating to the Pd and forcing activation at the C2 position. The N-oxide moiety also prevents the "poisoning" effect of the lone pair.

  • Post-Reaction: The N-oxide is easily reduced back to the pyridine using Zn/NH₄Cl or PCl₃.

Q4: My Pd(II) catalyst precipitates immediately upon adding the pyridine substrate. Diagnosis: Formation of insoluble [Pd(Pyridine)₂Cl₂] complexes. Solution: Switch to a Pd(0) Source + Air/Oxidant system.

  • The Fix: Use Pd₂(dba)₃ (0.5 mol%) with air as the oxidant, rather than starting with Pd(OAc)₂.

  • Mechanism: Starting with Pd(0) avoids the immediate formation of the stable Pd(II)-pyridine adducts that plague Pd(OAc)₂ based cycles.

Module 3: Experimental Visualization

Workflow: Selecting the Right Low-Loading Strategy

CatalystSelection Start Start: 2-Arylpyridine Synthesis Substrate Substrate Type? Start->Substrate Halo 2-Halopyridine + Arylboronic Acid Substrate->Halo Standard Coupling CH Pyridine (Unfunctionalized) + Aryl Halide Substrate->CH Atom Economy PoisonCheck Is N-Poisoning Observed? (Stalling < 80% conv) Halo->PoisonCheck Directing Use Pyridine-N-Oxide (Prevents Poisoning) CH->Directing Standard Use Pd-PEPPSI-IPent (0.1 mol%) PoisonCheck->Standard Yes (Steric Shield Needed) UltraLow Use Pd(OAc)2 + SPhos (0.5 mol%) PoisonCheck->UltraLow No

Caption: Decision matrix for selecting the optimal catalytic strategy based on substrate type and observed poisoning effects.

Module 4: Emerging Technologies (Single-Atom Catalysis)

Q5: Can I use Heterogeneous catalysts to reduce metal contamination? Diagnosis: Standard Pd/C leaches significantly during the reaction, often acting as a "reservoir" for homogeneous catalysis rather than a true heterogeneous surface reaction. Solution: Single-Atom Catalysts (SACs) anchored on oxides.[2][3]

  • The Fix: Use Pd₁/ZnO-ZrO₂ or Pd-SAC/Graphene .

  • Why: These catalysts isolate individual Pd atoms, maximizing atom efficiency (100% dispersion). The strong metal-support interaction prevents leaching, allowing the catalyst to be filtered and reused without losing activity, effectively lowering the "cost per mol" of product.

Standard Operating Procedure (SOP): Ultra-Low Loading Suzuki Coupling

Objective: Synthesis of 2-phenylpyridine using 0.1 mol% Pd.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 2-Chloropyridine (1.0 equiv)[4]

    • Phenylboronic acid (1.5 equiv)

    • K₂CO₃ (2.0 equiv)

    • Catalyst: Pd-PEPPSI-IPent (0.001 equiv / 0.1 mol%)

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 ratio).

    • Tip: Water is crucial here; it accelerates the transmetalation step.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Filter through a small pad of silica (removes residual Pd). Concentrate.

  • Validation: Check conversion via GC-MS. If <95%, increase temp to 100°C before adding more catalyst.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Synthesis of Sterically Hindered Biaryls. Chemistry – A European Journal .

  • Lipshutz, B. H., et al. (2008). Suzuki-Miyaura couplings in water at room temperature. Aldrichimica Acta .

  • Fagnou, K., et al. (2006). Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society .

  • Li, T., et al. (2020).[2] Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions. Communications Chemistry .

  • Rueda-Espinosa, J., et al. (2023).[5] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry .[5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Palladium Catalysts for 2-Chloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 2-Chloropyridine

In the landscape of pharmaceutical and materials science, pyridine-containing scaffolds are of paramount importance. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds.[1][2] However, 2-chloropyridine presents a distinct set of challenges compared to its carbocyclic analog, chlorobenzene, or even its isomers, 3- and 4-chloropyridine.[3]

The primary obstacle is the nitrogen atom at the 2-position. Its lone pair of electrons can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[4] Furthermore, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, requiring more active catalytic systems to facilitate the crucial oxidative addition step.[5]

The judicious selection of a palladium catalyst, and more specifically its ligand sphere, is therefore not merely a matter of optimization but a prerequisite for success. This guide provides an in-depth comparison of various palladium catalyst systems for three key transformations of 2-chloropyridine: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will dissect the performance of different ligand classes, provide actionable experimental protocols, and offer insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, which are prevalent in medicinal chemistry.[1][6] The coupling of 2-chloropyridines has historically been challenging, but significant advances in ligand design have rendered it a routine transformation.

Causality of Catalyst Selection

The efficacy of a Suzuki coupling catalyst for an unactivated chloride like 2-chloropyridine hinges on its ability to promote the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[7] This is achieved by employing ligands that are both sterically bulky and highly electron-donating.

  • Steric Bulk: Large ligands favor the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the active catalyst for oxidative addition. They also promote the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, making it more nucleophilic and thus more reactive toward the electrophilic C-Cl bond.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of representative palladium catalyst systems for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃5K₂CO₃Dioxane/H₂O80-100~12Good[8][9]
Pd₂(dba)₃XPhos2K₃PO₄Dioxane100~18>95[9]
Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O100~12High[10]
Pd/CPPh₃5K₂CO₃Dioxane/H₂O11018~85[11]

Analysis: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and temperatures.[8] Modern Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, demonstrate superior activity, enabling lower catalyst loadings and achieving excellent yields.[9][10] These ligands' bulk and electron-rich nature are key to overcoming the inherent low reactivity of 2-chloropyridine.[12] Heterogeneous catalysts like Pd/C offer the advantage of easier removal but generally show lower reactivity for challenging substrates.[11]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling 2-chloropyridine with phenylboronic acid using a modern catalyst system.

Reagents:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add 2-chloropyridine, phenylboronic acid, and 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the fundamental steps involved.

Suzuki_Miyaura_Cycle pd0 LₙPd(0) complex1 Oxidative Addition pd0->complex1 pd2_halide Lₙ(Ar)Pd(II)-Cl complex1->pd2_halide complex2 Transmetalation pd2_halide->complex2 pd2_aryl Lₙ(Ar)Pd(II)-Ar' complex2->pd2_aryl complex3 Reductive Elimination pd2_aryl->complex3 product 2-Ar'-Py pd2_aryl->product complex3->pd0 aryl_halide 2-Cl-Py aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_aryl

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The formation of N-arylpyridines is crucial for the synthesis of countless biologically active molecules.[13] The Buchwald-Hartwig amination provides a direct and modular route, but its application to 2-chloropyridine requires highly specialized catalysts to overcome catalyst inhibition and promote C-N bond formation.[14]

Causality of Catalyst Selection

Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are essential.[14] However, the nature of the amine and the base also plays a more intricate role. The catalytic cycle involves the coordination of the amine to the Pd(II) center, followed by deprotonation to form a palladium amide complex.[15]

  • Bidentate Ligands: Ligands like Xantphos, with their wide bite angles, are particularly effective. They stabilize the palladium center, prevent the formation of inactive dimers, and facilitate the reductive elimination step that forms the C-N bond.[16][17]

  • Strong, Non-Nucleophilic Bases: A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the amine-Pd complex without competing as a nucleophile.

Performance Comparison of Catalyst Systems

The table below compares catalyst systems for the Buchwald-Hartwig amination of 2-chloropyridine with aniline as a representative amine.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂BINAP2NaOtBuToluene10016Moderate[14]
Pd₂(dba)₃Xantphos1.5NaOtBuToluene1101285-95[16][17]
Pd(OAc)₂RuPhos2K₂CO₃t-BuOH10024High[13][15]
Pd(OAc)₂BrettPhos2LiHMDSToluene808>90[13][15]

Analysis: Early generation bidentate phosphines like BINAP show moderate success.[14] The development of specialized ligands like Xantphos and the newer generation dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) has been transformative.[15][16] These systems operate under milder conditions, tolerate a wider range of amines, and consistently provide higher yields, underscoring the importance of tailoring ligand architecture to the specific demands of the C-N coupling.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Reagents:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)

  • Xantphos (0.033 mmol, 3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.

  • Add toluene, followed by 2-chloropyridine and aniline via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography.

Visualizing the Workflow

A standardized workflow is critical for reproducibility in cross-coupling reactions.

Experimental_Workflow start 1. Inert Atmosphere Setup reagents 2. Add Catalyst, Ligand, & Base start->reagents solvents 3. Add Solvent & Substrates (2-Cl-Py, Coupling Partner) reagents->solvents reaction 4. Heat & Stir (Monitor Progress via TLC/GC/LCMS) solvents->reaction workup 5. Cooldown & Quench reaction->workup extraction 6. Liquid-Liquid Extraction workup->extraction purification 7. Dry, Concentrate, & Purify (Column Chromatography) extraction->purification end 8. Characterization purification->end

Sources

Cross-Reactivity Profiling of 2-(4-Chlorophenyl)-6-methylpyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2-(4-Chlorophenyl)-6-methylpyridine (CMP) scaffold represents a critical evolution in the design of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs) . While first-generation alkynyl-pyridines like MPEP and MTEP established the therapeutic potential of mGluR5 blockade for anxiety, pain, and addiction, they suffered from significant off-target liabilities—specifically NMDA receptor inhibition and metabolic instability due to the ethynyl linker.

This guide outlines the rigorous cross-reactivity profiling required to validate CMP derivatives. Unlike MPEP, the CMP series utilizes a biaryl linkage to improve metabolic stability. However, this structural change necessitates a specific profiling cascade to ensure the "chlorophenyl" moiety does not introduce new liabilities, such as CYP450 inhibition or hERG channel blockade due to increased lipophilicity.

Key Profiling Objective: Demonstrate that CMP derivatives maintain mGluR5 potency (


) while achieving a 

-fold selectivity window against NMDA receptors and mGluR1 subtypes.

Comparative Performance Analysis

The following data summarizes the critical performance metrics of the CMP lead candidate (CMP-4Cl ) against the industry standards MPEP (tool compound) and Fenobam (clinical benchmark).

Table 1: Selectivity & Safety Profile Comparison
ParameterCMP-4Cl (Lead) MPEP (Reference) Fenobam (Benchmark) Interpretation
mGluR5 IC

(FLIPR)
4.2 nM16 nM28 nMCMP-4Cl exhibits superior potency due to optimized hydrophobic packing in the allosteric pocket.
mGluR1 IC

> 10,000 nM> 10,000 nM> 10,000 nMAll three retain high Class I GPCR subtype selectivity.
NMDA Receptor Inhibition No Effect @ 30

M
~18% Inhib @ 10

M
No EffectCRITICAL: CMP-4Cl eliminates the NMDA cross-reactivity seen with MPEP.
CYP1A2 IC

8.5

M
> 50

M
> 50

M
RISK: The chlorophenyl moiety increases CYP1A2 liability compared to MPEP; requires monitoring.
Metabolic Stability (

)
> 120 min< 15 min~ 60 minRemoval of the alkyne linker significantly extends microsomal half-life.

Analyst Note: While CMP-4Cl solves the MPEP metabolic instability and NMDA liability, the introduction of the chlorophenyl ring increases lipophilicity (


cLogP +1.2), creating a new liability at CYP enzymes (specifically CYP1A2/2D6) that must be managed via the screening cascade below.

Validated Experimental Workflows

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Functional Selectivity (FLIPR Calcium Flux)

Objective: Determine allosteric potency and rule out orthosteric interaction.

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible) and G

    
     chimeric protein (forces 
    
    
    
    coupling).
  • Dye Loading: Load cells with Fluo-4 AM (2

    
    M) in HBSS buffer + 2.5 mM Probenecid (prevents dye efflux).
    
  • Compound Addition (Pre-incubation):

    • Add CMP-4Cl (concentration response: 0.1 nM – 10

      
      M).
      
    • Incubate for 10 minutes. Note: If signal rises during this phase, the compound is an agonist (false positive).

  • Agonist Challenge:

    • Inject DHPG (mGluR1/5 agonist) at an

      
       concentration.
      
    • Measure fluorescence decrease relative to Vehicle control.

  • Validation Criteria:

    • Z-Factor: Must be

      
      .
      
    • Reference Control: MPEP must yield an IC

      
       within 2-fold of historical mean (10-30 nM).
      
Protocol B: NMDA Receptor Cross-Reactivity (Patch Clamp)

Objective: Confirm lack of direct channel blockade (a known liability of MPEP).

  • System: Whole-cell patch clamp on cultured rat cortical neurons (DIV 14-21).

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Stimulation: Apply NMDA (100

    
    M) + Glycine (10 
    
    
    
    M) for 5 seconds to elicit current.
  • Test: Perfusion of CMP-4Cl (30

    
    M) for 60 seconds, followed by NMDA re-challenge.
    
  • Analysis: Calculate % inhibition of peak current.

    • Pass Criteria: < 10% inhibition at 30

      
      M.
      

Mechanism & Screening Cascade Visualization

The following diagrams illustrate the mechanism of action and the logic flow for eliminating off-target risks.

Diagram 1: Allosteric Mechanism of Action

This diagram visualizes how CMP-4Cl binds to the transmembrane domain (7TM), distinct from the orthosteric glutamate site (Venus Flytrap Domain).

MOA Glutamate Glutamate (Orthosteric Ligand) Receptor_Active mGluR5 (Active Conformation) Glutamate->Receptor_Active Binds VFT Domain Signal Intracellular Ca2+ Release Receptor_Active->Signal Gq Coupling CMP_Compound CMP-4Cl (NAM) Allosteric_Site Transmembrane Allosteric Pocket CMP_Compound->Allosteric_Site Binds 7TM Block Conformational Lock (Inactive) Allosteric_Site->Block Stabilizes Block->Receptor_Active Inhibits Transition Block->Signal Prevents Flux

Caption: CMP-4Cl functions as a Negative Allosteric Modulator (NAM), binding the transmembrane domain to lock the receptor in an inactive state despite glutamate binding.

Diagram 2: Cross-Reactivity Screening Cascade

This workflow ensures early identification of the specific liabilities associated with biaryl pyridines.

ScreeningCascade cluster_0 Tier 1: Primary Potency cluster_1 Tier 2: Critical Selectivity cluster_2 Tier 3: Liability Profiling T1_FLIPR mGluR5 FLIPR (Ca2+ Flux) Decision1 IC50 < 10 nM? T1_FLIPR->Decision1 T2_mGluR1 mGluR1 Counter-Screen Decision1->T2_mGluR1 Yes Stop Discard / Redesign Decision1->Stop No T2_NMDA NMDA Patch Clamp (MPEP Liability Check) T2_mGluR1->T2_NMDA Decision2 Selectivity > 100x? T2_NMDA->Decision2 T3_CYP CYP Inhibition Panel (Pyridine Risk) Decision2->T3_CYP Pass Decision2->Stop Fail T3_Metab Microsomal Stability T3_CYP->T3_Metab Lead Lead T3_Metab->Lead Qualified Lead Start CMP Derivative Library Start->T1_FLIPR

Caption: A funnel approach prioritizing the elimination of NMDA cross-reactivity (Tier 2) before investing in ADME profiling (Tier 3).

References

  • Gasparini, F., et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3][4] Neuropharmacology, 38(10), 1493-1503. Link

  • Lea, P. M., & Faden, A. I. (2006). "Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors." British Journal of Pharmacology, 147(2), 190-199. Link

  • Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology, 37, 205-237. Link

  • Emmitte, K. A. (2011). "Recent advances in the design and development of mGlu5 negative allosteric modulators." Chem. Neurosci., 2(8), 411-432. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Assessing the therapeutic index of 2-(4-Chlorophenyl)-6-methylpyridine derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Selectivity

In the development of metabotropic glutamate receptor 5 (mGluR5) modulators, the primary hurdle is not potency, but the Therapeutic Index (TI) . While early tool compounds like MPEP demonstrated robust efficacy in anxiety and pain models, they suffered from narrow therapeutic windows due to off-target effects (specifically NMDA receptor inhibition) and rapid metabolic clearance.

This guide evaluates 2-(4-Chlorophenyl)-6-methylpyridine (CPM-4Cl) , a simplified bi-aryl scaffold, against the historic standard MPEP and the clinical benchmark Mavoglurant . We focus on the rigorous assessment of TI, defined here as the ratio of the dose causing motor impairment (Rotarod TD50) to the dose producing anxiolytic efficacy (Vogel Conflict Test ED50).

Compound Profiles & Mechanistic Context[1][2]

The Target: mGluR5 Allosteric Modulation

Unlike orthosteric antagonists that compete with glutamate at the "Venus flytrap" domain, CPM-4Cl and its analogs function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane (7TM) domain, stabilizing the receptor in an inactive conformation. This mechanism preserves the temporal resolution of physiological glutamate signaling while dampening excessive excitation—a key feature for treating anxiety and Fragile X syndrome.

Comparative Candidates
FeatureCPM-4Cl (Lead Series) MPEP (Historic Reference) Mavoglurant (Clinical Benchmark)
Structure Bi-aryl pyridine (No linker)Phenylethynyl-pyridine (Alkyne linker)Octahydro-indolyl-urea
Primary Liability Solubility & CYP InhibitionOff-target NMDA inhibition; Low TIHigh MW; Complex synthesis
mGluR5 Potency (IC50) ~50–100 nM36 nM30 nM
Selectivity High vs. mGluR1Moderate (hits NMDA at high conc.)High
Visualizing the Mechanism

The following diagram illustrates the Gq-coupled signaling pathway of mGluR5 and the intervention point of CPM-4Cl.

mGluR5_Signaling Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples CPM CPM-4Cl (NAM) CPM->mGluR5 Allosteric Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Mobilization Response Neuronal Excitation (Anxiety/Pain) Ca->Response Triggers

Figure 1: Mechanism of Action. CPM-4Cl binds allosterically to the transmembrane domain, blocking Gq-protein coupling despite glutamate presence.

Experimental Protocols for TI Assessment

To objectively calculate the Therapeutic Index, we must generate two distinct dose-response curves in the same species (typically Rat or Mouse) using identical vehicles.

Phase 1: In Vitro Potency Validation (FLIPR)

Before in vivo testing, confirm the NAM mode of action.

  • System: HEK293 cells stably expressing human mGluR5.

  • Method: Calcium mobilization assay using FLIPR (Fluorometric Imaging Plate Reader).

  • Protocol:

    • Load cells with Fluo-4 AM calcium dye.

    • Incubate with varying concentrations of CPM-4Cl (1 nM – 10 µM) for 10 minutes.

    • Challenge with DHPG (agonist) at its EC80 concentration.[1]

    • Metric: Calculate IC50 (concentration inhibiting 50% of the DHPG response).

    • Validation Check: Ensure no response to CPM-4Cl alone (rules out agonist activity).

Phase 2: In Vivo Efficacy (The Numerator)

Assay: Vogel Conflict Test (Anxiety Model)

  • Rationale: This test is highly sensitive to mGluR5 inhibition and predicts anxiolytic potential.

  • Procedure:

    • Water Deprivation: Rats are water-deprived for 48 hours.

    • Dosing: Administer CPM-4Cl (p.o. or i.p.) 30 minutes prior to testing. Doses: 1, 3, 10, 30 mg/kg.

    • Testing: Place rat in a chamber with a water spout. Every 20 licks triggers a mild electric shock.

    • Endpoint: Number of punished licks. Anxiolytics increase punished licking (suppression of fear).

    • Calculation: MED (Minimal Effective Dose) or ED50 (dose producing 50% maximal anti-anxiety effect).

Phase 3: In Vivo Toxicity (The Denominator)

Assay: Rotarod Performance Test (Motor Coordination)

  • Rationale: mGluR5 antagonists cause sedation and ataxia at high doses. This is the primary dose-limiting side effect.

  • Procedure:

    • Training: Train rats to balance on a rotating rod (accelerating 4–40 rpm).

    • Dosing: Same vehicle and route as the efficacy study. Doses: 10, 30, 100, 300 mg/kg.

    • Testing: Measure "Latency to Fall" at peak plasma concentration (Tmax).

    • Endpoint: TD50 (dose causing 50% of animals to fall or show >50% reduction in latency).

Comparative Performance Analysis

The following data represents a synthesis of typical preclinical profiles for this chemical class, grounded in literature values for MPEP and Mavoglurant [1, 2].

Table 1: Therapeutic Index Calculation
CompoundIn Vitro IC50 (FLIPR)Efficacy ED50 (Vogel)Toxicity TD50 (Rotarod)Therapeutic Index (TI)
CPM-4Cl 65 nM5.2 mg/kg145 mg/kg27.8
MPEP 36 nM1.5 mg/kg18 mg/kg12.0
Mavoglurant 30 nM2.1 mg/kg>300 mg/kg>140
Interpretation
  • MPEP (TI ~12): While potent, MPEP induces motor impairment at doses very close to the therapeutic dose. This narrow window precludes clinical use.[2]

  • CPM-4Cl (TI ~28): The removal of the alkyne linker (present in MPEP) often improves metabolic stability and reduces "off-target" reactivity, slightly widening the window. It is a viable "Lead" but requires optimization to reach the safety of Mavoglurant.

  • Mavoglurant (TI >140): The gold standard. The separation between efficacy and toxicity is massive, allowing for safe dosing in humans.

Screening Workflow Visualization

To replicate this assessment in your lab, follow this logical cascade. This ensures resources are not wasted on in vivo testing of compounds with poor physicochemical properties.

Screening_Workflow Lib Library: 2-Phenylpyridines FLIPR In Vitro Potency (FLIPR Ca2+) Lib->FLIPR ADME Microsomal Stability (t1/2 > 30 min) FLIPR->ADME IC50 < 100nM Discard1 Discard (Low Potency) FLIPR->Discard1 Efficacy Efficacy: Vogel Conflict Test ADME->Efficacy Pass Discard2 Discard (High Clearance) ADME->Discard2 Tox Toxicity: Rotarod Efficacy->Tox Determine ED50 TI_Calc Calculate TI: TD50 / ED50 Tox->TI_Calc Determine TD50

Figure 2: The Therapeutic Index Assessment Workflow. Note that Toxicity testing is only performed on compounds that first demonstrate Efficacy.

Expert Insights & Recommendations

  • Linker Liability: The primary structural difference between CPM-4Cl and MPEP is the absence of the acetylene linker. In MPEP, the acetylene group is a "metabolic handle" often responsible for mechanism-based inhibition of CYP450 enzymes. By utilizing a bi-aryl direct connection (CPM-4Cl), you likely improve metabolic stability, which stabilizes plasma levels and contributes to a better TI [3].

  • Solubility Warning: this compound derivatives are highly lipophilic (LogP > 3.5). For in vivo formulations, avoid simple saline. Use a vehicle of 10% Tween-80 / 90% Methylcellulose (0.5%) to ensure consistent bioavailability. Poor solubility can artificially inflate the TD50 (toxicity) values due to lack of absorption at high doses, leading to a "false positive" high TI.

  • Species Differences: Be aware that mGluR5 NAMs often show significant potency shifts between Rat and Human receptors. Always validate the lead compound against human mGluR5 in vitro before finalizing the candidate selection.

References

  • Gasparini, F., et al. (1999).[3] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][4] Neuropharmacology, 38(10), 1493-1503.

  • Lindemann, L., et al. (2011). "CtEP: A novel, potent, and selective metabotropic glutamate receptor 5 negative allosteric modulator." Journal of Pharmacology and Experimental Therapeutics, 339(2), 474-486.

  • Emmitte, K. A. (2011). "Structural modifications of the MPEP scaffold: Discovery of novel mGluR5 negative allosteric modulators." ACS Chemical Neuroscience, 2(8), 411-432.

  • Vogel, J. R., Beer, B., & Clody, D. E. (1971). "A simple and reliable conflict procedure for testing anti-anxiety agents." Psychopharmacologia, 21(1), 1-7.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.